molecular formula C8H8BrNO2 B1375012 3-Bromo-5-methoxybenzamide CAS No. 1177558-45-0

3-Bromo-5-methoxybenzamide

Cat. No.: B1375012
CAS No.: 1177558-45-0
M. Wt: 230.06 g/mol
InChI Key: BCLZHRBOXZTZIO-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLZHRBOXZTZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727981
Record name 3-Bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-45-0
Record name 3-Bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxybenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic compound that serves as a highly versatile scaffold in the fields of medicinal chemistry and materials science. Its strategic importance stems from the unique combination of three key functional groups on a stable benzene ring: a bromine atom, a methoxy group, and a primary amide. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of molecular complexity. The methoxy group acts as a hydrogen bond acceptor and influences the molecule's electronic properties and metabolic stability. The primary amide offers sites for hydrogen bonding and can be further derivatized. This trifecta of functionality makes this compound a valuable starting material for constructing libraries of complex molecules aimed at discovering new therapeutic agents and advanced materials.

Molecular Structure and Chemical Identifiers

The structural arrangement of this compound features a benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern influences the molecule's reactivity and three-dimensional shape, which are critical determinants of its interaction with biological targets.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 1177558-45-0 [1]
Molecular Formula C₈H₈BrNO₂ [1][2]
Molecular Weight 230.06 g/mol [1][2]
Canonical SMILES COC1=CC(=CC(=C1)C(=O)N)Br [1]

| InChI Key | BCLZHRBOXZTZIO-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in both reaction media and biological systems. While exhaustive experimental data is not publicly available, reliable predictions and comparisons to its precursors provide valuable insights.

Table 2: Physicochemical Data

Property Value / Description Source / Rationale
Physical State White to off-white crystalline solid Predicted based on its precursor, 3-bromo-5-methoxybenzoic acid.[3]
Melting Point > 190 °C (decomposes) Predicted to be higher than its carboxylic acid precursor (190-196 °C) due to strong intermolecular hydrogen bonding of the amide group.[3]
Solubility Soluble in organic solvents like ethanol, DMF, and chloroform; sparingly soluble in water. Predicted based on the properties of related benzamides and its precursor.[4]
pKa (Predicted) 15.18 ± 0.50 The pKa of the N-H proton, indicating it is not acidic under normal conditions.[1]

| Topological Polar Surface Area | 52.3 Ų | A key metric in predicting drug transport properties.[1] |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound is achieved through the amidation of its corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid. This precursor is commercially available.[5][6] The conversion of the carboxylic acid to the primary amide can be performed efficiently via an acyl chloride intermediate, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by ammonia.

G start 3-Bromo-5-methoxybenzoic acid step1 React with Thionyl Chloride (SOCl₂) in an inert solvent (e.g., Toluene) under reflux. start->step1 intermediate Intermediate: 3-Bromo-5-methoxybenzoyl chloride step1->intermediate step2 Quench excess SOCl₂ (distillation). intermediate->step2 step3 React intermediate with excess aqueous Ammonia (NH₄OH) in an ice bath. step2->step3 product Product: This compound step3->product step4 Filter, wash with cold water, and dry the solid product. product->step4 final Purify by recrystallization (e.g., from Ethanol/Water). step4->final

Caption: Synthetic Workflow for this compound

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

Materials:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Toluene (anhydrous)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

  • Deionized Water

  • Ethanol

Procedure:

  • Activation (Formation of Acyl Chloride): To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methoxybenzoic acid (1.0 eq). Add anhydrous toluene to form a slurry. Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction releases SO₂ and HCl as gaseous byproducts, driving the reaction to completion. Toluene serves as an inert solvent that can withstand the reflux temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up (Intermediate): Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-bromo-5-methoxybenzoyl chloride is a yellow oil or solid and can be used in the next step without further purification.

  • Amination: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add an excess of cold concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate will form immediately.

    • Causality: The reaction is highly exothermic. An ice bath is critical to control the reaction rate and prevent side reactions. Excess ammonia ensures complete conversion of the acyl chloride and neutralizes the HCl byproduct.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Isolate the white precipitate by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold deionized water to remove ammonium salts. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.

Spectroscopic Characterization Profile

No definitive, published spectra for this compound are available. However, based on the analysis of its structural analogues, a detailed and reliable spectroscopic profile can be predicted. This serves as an essential reference for researchers to confirm the identity and purity of their synthesized material.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale / Comparison
~ 7.6 - 7.8 s (broad) -NH₂ (2H) Amide protons are often broad and can exchange with D₂O. Their chemical shift is highly dependent on concentration and solvent.
~ 7.55 t (J ≈ 1.5 Hz) Ar-H (H2) Aromatic proton between the carbonyl and bromo groups. Appears as a triplet due to meta-coupling to H4 and H6.
~ 7.40 t (J ≈ 1.5 Hz) Ar-H (H6) Aromatic proton between the methoxy and bromo groups.
~ 7.10 t (J ≈ 1.5 Hz) Ar-H (H4) Aromatic proton between the carbonyl and methoxy groups.

| ~ 3.85 | s | -OCH₃ (3H) | Typical chemical shift for an aryl methoxy group. See N-benzyl-4-methoxybenzamide (~3.87 ppm).[7] |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale / Comparison
~ 168 C=O (Amide) Typical range for a benzamide carbonyl carbon.
~ 160 C5-OCH₃ Aromatic carbon attached to the electron-donating methoxy group. See 3-methoxybenzamide.[8]
~ 136 C1-C=O Quaternary carbon attached to the amide group.
~ 129 C6 Aromatic CH carbon.
~ 122 C3-Br Aromatic carbon attached to bromine, deshielded by the halogen.
~ 120 C2 Aromatic CH carbon.
~ 115 C4 Aromatic CH carbon.

| ~ 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. See 3-methoxybenzamide.[8] |

Table 5: Predicted Key FTIR and Mass Spectrometry Data

Technique Wavenumber (cm⁻¹) / m/z Assignment Rationale / Comparison
FTIR 3350-3150 N-H stretch (doublet) Primary amides show two N-H stretching bands (symmetric and asymmetric).
~1660 C=O stretch (Amide I) Strong absorption characteristic of the amide carbonyl group.
~1600, ~1470 C=C stretch Aromatic ring vibrations.
~1250, ~1050 C-O stretch Asymmetric and symmetric stretching of the aryl-alkyl ether.
Mass Spec (EI) 231 / 229 [M]⁺ Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio).
215 / 213 [M - NH₂]⁺ Fragment corresponding to the loss of the amino group.
187 / 185 [M - C(O)NH₂]⁺ Fragment corresponding to the loss of the carbamoyl group.

| | 156 | [M - Br - CH₃]⁺ | Fragment showing loss of bromine and a methyl radical. |

Applications in Drug Discovery and Chemical Biology

While specific biological data for this compound is sparse, the benzamide scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown significant potential as inhibitors of crucial biological targets. The strategic placement of the bromo and methoxy groups on this compound makes it an ideal starting point for lead optimization campaigns.

  • As a Scaffold for Kinase Inhibitors: Benzamide derivatives are being actively investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[9][10] The this compound core can be elaborated using the bromine atom as a handle for Suzuki or Sonogashira coupling to explore the hydrophobic pockets of the kinase active site.

  • Antimicrobial and Antioxidant Agents: Methoxy- and hydroxy-substituted benzamides have demonstrated notable antibacterial and antioxidant properties.[11] The core structure of this compound can be used to generate analogues for screening against various bacterial strains and for assessing their radical-scavenging capabilities.

  • Probes for Chemical Biology: The reactivity of the bromine atom allows for the attachment of fluorescent tags, biotin labels, or photo-affinity groups. This would convert the parent molecule into a chemical probe to identify novel binding partners in complex biological systems.

G cluster_rxn Chemical Derivatization cluster_app Potential Therapeutic Leads scaffold This compound (Core Scaffold) rxn1 Suzuki Coupling (at Br position) scaffold->rxn1 rxn2 Amide N-Alkylation scaffold->rxn2 rxn3 Demethylation (-OCH₃ -> -OH) scaffold->rxn3 app1 Kinase Inhibitors (e.g., FGFR1) rxn1->app1 app3 CNS-Active Agents rxn2->app3 app2 Antimicrobial Agents rxn3->app2

Caption: Role as a Scaffold in Lead Generation

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of its precursors, 3-bromo-5-methoxybenzaldehyde and 3-bromo-5-methoxybenzoic acid, the following precautions are strongly recommended.[5][12]

Table 6: GHS Hazard Information (Inferred)

Hazard Class Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation GHS07 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation GHS07 Warning H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a standard laboratory coat.

  • Hygiene: Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

  • Chemsrc. 3-Bromo-5-methoxybenzaldehyde Safety Data Sheet. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum for 4-Methoxybenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Direct Synthesis of Amides and Imines. Available at: [Link]

  • PubChem. 3-Bromo-5-methoxybenzaldehyde Hazard Information. Available at: [Link]

  • PubChem. 3-Bromo-5-methoxybenzoic acid. Available at: [Link]

  • PubChem. 3-Bromo-5-chloro-4-methoxybenzaldehyde. Available at: [Link]

  • Alfa Aesar. 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet. Available at: [Link]

  • ChemBK. 3-bromo-5-methoxybenzoic acid. Available at: [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available at: [Link]

  • The Natural Products Atlas. 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information: Hydration of nitriles. Available at: [Link]

  • SpectraBase. Benzamide, N-(2,5-dimethoxyphenyl)-3-bromo-. Available at: [Link]

  • PrepChem. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Available at: [Link]

  • Chemspace. 3-bromo-5-methoxy-2-methylbenzamide. Available at: [Link]

  • SpectraBase. 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde. Available at: [Link]

  • National Institutes of Health (NIH). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Available at: [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]

  • NIST. WebBook: Benzamide, m-bromo-. Available at: [Link]

  • PubChemLite. 3-bromo-5-methoxybenzaldehyde. Available at: [Link]

  • TBBMed. This compound. Available at: [Link]

  • SpectraBase. 3-bromo-5-nitrobenzamide. Available at: [Link]

  • ACS Publications. Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • PubChem. 3-Bromobenzaldehyde. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-methoxybenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxybenzamide, a key building block in contemporary medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides a robust synthesis protocol, outlines methods for its characterization, and discusses its potential applications, particularly in the discovery of novel therapeutics.

Core Compound Identification

Compound Name: this compound

CAS Number: 1177558-45-0[1]

Molecular Formula: C₈H₈BrNO₂[1]

Molecular Weight: 230.06 g/mol [1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 3-Bromo-5-methoxybenzoic acid, are presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
This compound
CAS Number1177558-45-0[1]
Molecular FormulaC₈H₈BrNO₂[1]
Molecular Weight230.06 g/mol [1]
Predicted pKa15.18 ± 0.50[1]
Topological Polar Surface Area52.3 Ų[1]
3-Bromo-5-methoxybenzoic acid
CAS Number157893-14-6[2][3]
Molecular FormulaC₈H₇BrO₃[2][3]
Molecular Weight231.04 g/mol PubChem
Melting Point190.0-196.0 °C[2]
AppearanceWhite to pale cream powder[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from 3-Bromo-5-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow Starting_Material 3-Bromo-5-methoxybenzoic Acid Reagent1 SOCl₂ or (COCl)₂ Starting_Material->Reagent1 Intermediate 3-Bromo-5-methoxybenzoyl Chloride Reagent2 NH₄OH or NH₃ Intermediate->Reagent2 Product This compound Reagent1->Intermediate Acyl Chloride Formation Reagent2->Product Amidation

Caption: Synthetic route from 3-Bromo-5-methoxybenzoic acid to this compound.

Experimental Protocol

Part A: Synthesis of 3-Bromo-5-methoxybenzoyl chloride

This protocol is based on standard procedures for the conversion of benzoic acids to benzoyl chlorides.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) or oxalyl chloride ((COCl)₂, 1.5-2.0 eq) dropwise to the suspension at room temperature. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) should be added.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Bromo-5-methoxybenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Part B: Synthesis of this compound

This amidation protocol is adapted from standard methods for the synthesis of primary amides from acyl chlorides.

  • Preparation: In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH, 5-10 eq) and cool it in an ice bath.

  • Amidation: Dissolve the crude 3-Bromo-5-methoxybenzoyl chloride from Part A in a minimal amount of an inert solvent (e.g., THF or diethyl ether). Add this solution dropwise to the chilled ammonium hydroxide solution with vigorous stirring. A white precipitate of this compound should form immediately.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H. The substitution pattern will result in characteristic splitting patterns (e.g., triplets or doublets of doublets).

  • Amide Protons (-NH₂): Two broad singlets in the region of δ 5.5-7.5 ppm, which are exchangeable with D₂O.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to bromine and the methoxy group showing characteristic shifts.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A band in the region of 1620-1650 cm⁻¹.

  • C-O Stretch (Aryl Ether): A characteristic band around 1200-1250 cm⁻¹.

  • C-Br Stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of 230.06. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at M⁺ and M⁺+2.

Applications in Research and Development

This compound is a valuable scaffold in medicinal chemistry and drug discovery. The presence of three distinct functional groups—the bromo, methoxy, and amide moieties—allows for diverse chemical modifications and the exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: Benzamide derivatives are known to be effective inhibitors of various kinases. The this compound core can be elaborated to target specific kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can serve as a starting point in fragment-based screening campaigns to identify initial hits for a variety of biological targets.

  • Organic Synthesis: The bromine atom can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to build molecular complexity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. 3-Bromo-5-methoxybenzoic acid. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-methoxybenzamide, a key intermediate in various synthetic applications. The structural elucidation of such molecules is fundamental for researchers, scientists, and professionals in drug development. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of a compound. For a substituted benzamide like this compound, each spectroscopic method offers a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of protons and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. A comprehensive analysis of these datasets provides a high degree of confidence in the identity and purity of the synthesized compound.[1][2][3]

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its characteristic spectroscopic signature. The presence of an aromatic ring with three different substituents, an amide group, and a methoxy group will give rise to distinct signals in each spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing bromine and amide groups and the electron-donating methoxy group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.0Broad Singlet2H-CONH₂
~ 7.4Triplet (t)1HAr-H4
~ 7.2Triplet (t)1HAr-H6
~ 7.0Triplet (t)1HAr-H2
~ 3.8Singlet (s)3H-OCH₃

Interpretation:

  • Amide Protons (-CONH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary depending on the solvent and concentration.[1]

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct signals due to their different electronic environments. The proton at position 4 (H4) will likely be a triplet due to coupling with H2 and H6. Similarly, H2 and H6 will appear as triplets. The exact chemical shifts are estimations based on the cumulative electronic effects of the substituents.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 168C=O (Amide)
~ 160C5-OCH₃
~ 135C1-CONH₂
~ 125C3-Br
~ 123C6
~ 118C4
~ 115C2
~ 56-OCH₃

Interpretation:

  • Amide Carbonyl (C=O): The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum.

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group (C5) will be significantly downfield. The carbon attached to the bromine (C3) will also be downfield. The other aromatic carbons will have chemical shifts in the typical aromatic region.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Strong, BroadN-H stretch (Amide)
3050 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic, -OCH₃)
~ 1660StrongC=O stretch (Amide I)
~ 1600MediumN-H bend (Amide II)
1600, 1475Medium to WeakC=C stretch (Aromatic)
~ 1250StrongC-O stretch (Aryl ether)
~ 1100StrongC-N stretch
~ 680StrongC-Br stretch

Interpretation:

  • N-H Stretch: The two N-H bonds of the primary amide will give rise to two broad bands in the region of 3350-3180 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl group in an amide.[1]

  • N-H Bend (Amide II): This band, appearing around 1600 cm⁻¹, is due to the bending vibration of the N-H bond.[1]

  • C-O Stretch: The stretching vibration of the aryl ether C-O bond will result in a strong band around 1250 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically around 680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₈BrNO₂), which is approximately 230.0 g/mol . A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed, with two peaks of nearly equal intensity at m/z 229 and 231.

  • Major Fragmentation Peaks:

    • [M - NH₂]⁺: Loss of the amino group (16 Da) would result in a fragment at m/z 213/215.

    • [M - CONH₂]⁺: Loss of the carboxamide group (44 Da) would lead to a fragment at m/z 185/187.

    • [M - Br]⁺: Loss of the bromine atom (79/81 Da) would result in a fragment at m/z 150.

    • [M - OCH₃]⁺: Loss of the methoxy group (31 Da) would give a fragment at m/z 198/200.

G M [C₈H₈BrNO₂]⁺ m/z = 229/231 F1 [C₈H₇BrO]⁺ m/z = 213/215 M->F1 - NH₂ F2 [C₇H₅BrO]⁺ m/z = 185/187 M->F2 - CONH₂ F3 [C₈H₈NO₂]⁺ m/z = 150 M->F3 - Br F4 [C₇H₅BrNO]⁺ m/z = 198/200 M->F4 - OCH₃

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted data presented in this guide, based on the known effects of the functional groups and the analysis of similar structures, serves as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Benchchem.
  • Taylor & Francis Online. Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent.
  • ResearchGate.
  • PubChem. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048.
  • PubChem. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698.

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Solubility and stability of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-methoxybenzamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As a crucial precursor in many synthetic pathways and a potential pharmacophore, a thorough understanding of its physicochemical properties is paramount for any research or development endeavor. This document is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to generate robust and reliable data, ensuring the quality and success of their scientific pursuits.

Introduction: The Significance of Solubility and Stability in Drug Discovery

In the journey of a molecule from a laboratory curiosity to a potential therapeutic agent, two of the most fundamental properties that dictate its fate are solubility and stability. For a compound like this compound, these are not mere physical measurements but critical indicators of its potential bioavailability, formulation feasibility, and shelf-life. Poor aqueous solubility can lead to erratic absorption and low exposure in vivo, while instability can result in the loss of active pharmaceutical ingredient (API) and the formation of potentially toxic degradants.[1][2][3] Therefore, a comprehensive assessment of these parameters at an early stage is a non-negotiable aspect of drug discovery and development.[4]

This guide will provide a detailed exposition of the experimental methodologies to determine the kinetic and thermodynamic solubility of this compound, followed by a systematic approach to evaluating its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental work.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[8]
Molecular Weight 230.06 g/mol [8]
Appearance Solid (predicted)Inferred
pKa (predicted) 15.18 ± 0.50[8]
LogP (predicted) 2.1Inferred from similar structures

Note: Some values are predicted and should be experimentally verified.

Determination of Aqueous Solubility

The aqueous solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic. Both provide valuable, albeit different, insights into the dissolution behavior of this compound.[4]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) into an aqueous buffer.[4][9] This is a high-throughput method often employed in early discovery to flag compounds with potential solubility liabilities.[4]

This protocol utilizes nephelometry, which measures the amount of light scattered by suspended particles, to determine the point of precipitation.[3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid addition from a soluble organic phase into an aqueous phase is what defines the kinetic nature of this measurement.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution add_buffer Add Aqueous Buffer (pH 7.4) dilution->add_buffer incubation Incubate (e.g., 2h, 25°C) add_buffer->incubation measurement Nephelometric Measurement incubation->measurement data_analysis Determine Highest Soluble Concentration measurement->data_analysis

Caption: Workflow for nephelometric kinetic solubility determination.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[10] It is a lower-throughput but more accurate method, crucial for pre-formulation and later-stage development.[4]

The shake-flask method is the traditional and most reliable technique for determining thermodynamic solubility.[10][11]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0). The presence of undissolved solid is critical.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure all solid is removed, the supernatant should be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a molecule.[1][2][5] This information is vital for developing stability-indicating analytical methods and for understanding potential degradation pathways.[6][7] The goal is to achieve 5-20% degradation of the parent compound.[6]

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[12][13] HPLC is the most common technique for this purpose.[14]

General Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw samples, quench the degradation reaction if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in both stressed and unstressed samples. Mass spectrometry (MS) can also be coupled to the HPLC to aid in the identification of degradants.[13]

Specific Stress Conditions
  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Mix the drug solution with 0.1 M HCl and heat. At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Mix the drug solution with 0.1 M NaOH and heat. At various time points, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Mix the drug solution with 3% H₂O₂ and store at room temperature. Monitor the degradation over time.

  • Thermal Degradation:

    • Condition: 60°C in a temperature-controlled oven.

    • Procedure: Store the drug solution (and solid drug substance) at 60°C and analyze at various time points.

  • Photolytic Degradation:

    • Condition: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Procedure: Expose the drug solution in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Control Sample (Protected from Stress) start->control analysis HPLC-PDA/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants Establish Degradation Pathway Develop Stability-Indicating Method analysis->results control->analysis

Caption: Workflow for conducting forced degradation studies.

Conclusion

The solubility and stability of this compound are not static properties but are influenced by environmental factors such as pH and temperature. A systematic evaluation, as outlined in this guide, is essential for any research or development program involving this compound. The data generated from these studies will provide a solid foundation for formulation development, analytical method validation, and regulatory submissions, ultimately de-risking the development process and increasing the probability of success. The protocols described herein are designed to be robust and adaptable, providing a framework that can be tailored to the specific needs of the project while adhering to the highest standards of scientific integrity.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • This compound 1177558-45-0 wiki. (n.d.). Guidechem.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
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  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • What is a stability indicating method? (n.d.). AmbioPharm.

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The Strategic deployment of 3-Bromo-5-methoxybenzamide in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-methoxybenzamide has emerged as a highly valuable and versatile building block, offering a unique combination of functionalities that empower chemists to forge intricate pathways to novel bioactive compounds. Its structure, featuring a strategically positioned bromine atom, an electron-donating methoxy group, and a modifiable benzamide moiety, presents a trifecta of reactive handles for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a cornerstone in organic synthesis, with a particular focus on its application in the development of kinase inhibitors and other pharmaceutically relevant molecules. We will delve into its synthesis, physicochemical properties, and its reactivity in key cross-coupling reactions, offering both mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. While specific experimental data for this compound is not extensively documented in publicly available literature, we can deduce its key characteristics based on its structure and data from closely related analogs.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Analogs

PropertyThis compound3-Bromo-5-methoxybenzoic acid3-Methoxybenzamide
Molecular Formula C₈H₈BrNO₂[1]C₈H₇BrO₃[2]C₈H₉NO₂[3]
Molecular Weight 230.06 g/mol [3]231.04 g/mol [2]151.16 g/mol [3]
Appearance White to off-white solid (predicted)White crystalline solid[4]Crystalline solid
Melting Point Not reported184-187 °C[4]98-100 °C
Solubility Soluble in organic solvents like ethanol, chloroform; insoluble in water (predicted).[4]Soluble in organic solvents, insoluble in water.[4]Soluble in hot water, alcohol, ether
¹H NMR (predicted) δ ~7.8-7.2 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 6.0-5.5 (br s, 2H, NH₂)
¹³C NMR (predicted) δ ~168 (C=O), 160 (C-OCH₃), 135 (C-Br), 125-110 (Ar-C), 56 (OCH₃)
IR (KBr, cm⁻¹) (predicted) ~3300-3100 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch)
Mass Spec (EI) m/z (predicted) 230/232 [M]⁺, 214/216 [M-NH₂]⁺, 186/188 [M-NH₂-CO]⁺, 151 [M-Br]⁺

Expert Insight: The predicted spectroscopic data is based on the analysis of structurally similar compounds.[5][6][7][8] The presence of the electron-donating methoxy group and the electron-withdrawing benzamide and bromine moieties will influence the chemical shifts of the aromatic protons and carbons in a predictable manner. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be a key diagnostic feature in the mass spectrum, with two molecular ion peaks of almost equal intensity separated by 2 Da.

Synthesis of this compound: A Reliable Protocol

The most direct and reliable route to this compound is the amidation of its corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid. This precursor is accessible through the bromination and subsequent oxidation of commercially available starting materials.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-Bromo-5-methoxybenzoic acid cluster_1 Step 2: Amidation 3-Bromo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzoic acid 3-Bromo-5-methoxybenzoic acid 3-Bromo-5-methoxybenzaldehyde->3-Bromo-5-methoxybenzoic acid 1. Oxidation 2. Acidification NaOH, H₂O NaOH, H₂O HCl (aq) HCl (aq) 3-Bromo-5-methoxybenzoic acid_2 3-Bromo-5-methoxybenzoic acid This compound This compound 3-Bromo-5-methoxybenzoic acid_2->this compound 1. Acyl chloride formation 2. Amination SOCl₂ or (COCl)₂ SOCl₂ or (COCl)₂ NH₄OH or NH₃ NH₄OH or NH₃

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Bromo-5-methoxybenzoic acid from 3-Bromo-5-methoxybenzaldehyde [4]

  • To a stirred solution of 3-bromo-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol, add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-methoxybenzoic acid as a white crystalline solid.

Step 2: Synthesis of this compound from 3-bromo-5-methoxybenzoic acid

  • To a stirred suspension of 3-bromo-5-methoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Carefully add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Self-Validating System: The success of each step can be readily monitored by TLC. The formation of the carboxylic acid in Step 1 will show a more polar spot compared to the starting aldehyde. In Step 2, the final benzamide product will have a different Rf value than the starting carboxylic acid. The identity and purity of the final product should be confirmed by NMR, IR, and mass spectrometry, comparing the obtained data with the predicted values in Table 1.

The Synthetic Utility of this compound in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is the key to its utility as a building block, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

Reactivity Considerations

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group at the 5-position is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbon bearing the bromine. Conversely, the benzamide group at the 1-position is electron-withdrawing, which can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.[9] This balanced electronic profile makes this compound a reliable and moderately reactive substrate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[10]

G This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic acid Arylboronic acid Arylboronic acid->Coupled Product Pd Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: Suzuki-Miyaura coupling with this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, another critical pharmacophore.[11][12][13]

G This compound This compound Coupled Product Coupled Product This compound->Coupled Product Amine Amine Amine->Coupled Product Pd Catalyst Pd Catalyst Ligand Ligand Base Base

Caption: Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination [5]

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further functionalization or as components of bioactive molecules.[14][15]

Detailed Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent, typically an amine base such as triethylamine or diisopropylamine, which also serves as the base for the reaction.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[12][16][17] this compound serves as an excellent starting point for the synthesis of inhibitors targeting various kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in cancer and Parkinson's disease, respectively.[18][19][20][21][22]

Case Study: Synthesis of a Hypothetical FGFR1 Inhibitor

The following synthetic scheme illustrates how this compound can be utilized to construct a potential FGFR1 inhibitor, drawing inspiration from reported structures.[12][19]

G cluster_0 Suzuki Coupling cluster_1 Further Functionalization (e.g., N-alkylation) Start This compound Intermediate_1 Biaryl Intermediate Start->Intermediate_1 Boronic_Acid Arylboronic Acid (e.g., 3,5-dimethoxyphenylboronic acid) Boronic_Acid->Intermediate_1 Pd_Catalyst Pd_Catalyst Base Base Intermediate_1_2 Biaryl Intermediate FGFR1_Inhibitor Potential FGFR1 Inhibitor Intermediate_1_2->FGFR1_Inhibitor Alkyl_Halide R-X Alkyl_Halide->FGFR1_Inhibitor Base_2 Base_2

Caption: Synthetic route to a potential FGFR1 inhibitor.

This modular approach, starting with a Suzuki coupling to install a key biaryl moiety, followed by functionalization of the benzamide nitrogen, allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is a strategically designed building block that offers a powerful platform for the synthesis of complex organic molecules. Its predictable reactivity in a range of robust cross-coupling reactions, coupled with the potential for further modification of the benzamide functionality, makes it an invaluable tool for medicinal chemists and synthetic organic chemists alike. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will be crucial in accelerating the drug discovery process. Future explorations into novel transformations of the functional groups present in this compound are likely to further expand its synthetic utility and solidify its role as a key component in the modern synthetic chemist's toolbox.

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3-Bromo-5-methoxybenzamide: A Scaffolding Approach to Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents.[1][2] Its inherent versatility allows for nuanced modulation of biological activity through targeted substitutions. This technical guide focuses on the untapped potential of a specific, yet under-explored derivative: 3-Bromo-5-methoxybenzamide . While direct biological data on this compound is sparse, a comprehensive analysis of its structural congeners provides a compelling rationale for its investigation as a novel therapeutic candidate. This document synthesizes established principles of medicinal chemistry and drug discovery to propose a structured research framework for elucidating the therapeutic potential of this compound, with a primary focus on its applications in oncology. We will delve into hypothesized mechanisms of action, detailed experimental protocols for validation, and a strategic workflow for advancing this promising molecule from a laboratory curiosity to a potential clinical asset.

Introduction: The Benzamide Core and the Promise of this compound

Benzamide and its derivatives have a rich history in pharmacology, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The simple yet elegant structure of the benzamide core, a benzene ring fused to a carboxamide group, provides an ideal platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

The subject of this guide, this compound, possesses two key substitutions on the phenyl ring: a bromine atom at the 3-position and a methoxy group at the 5-position. These substitutions are not arbitrary; they are strategically positioned to potentially influence the molecule's interaction with biological targets.

  • The Role of Bromination: The introduction of a halogen, such as bromine, can significantly enhance the biological activity of a compound. This is often attributed to increased lipophilicity, which can improve membrane permeability, and the potential for halogen bonding, a non-covalent interaction that can contribute to target binding affinity.

  • The Influence of Methoxylation: The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring, influencing how the molecule interacts with electron-rich or electron-deficient pockets within a biological target.[5] It can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex.

Given these structural features, we hypothesize that this compound is a prime candidate for investigation as an inhibitor of key enzymes implicated in cancer progression, namely Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

Hypothesized Mechanism of Action: A Dual-Pronged Approach to Cancer Therapy

Our central hypothesis is that this compound may function as a dual inhibitor of HDAC and PARP enzymes, offering a synergistic approach to cancer treatment.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, they promote chromatin condensation, leading to transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

The benzamide moiety is a well-established pharmacophore in a class of HDAC inhibitors.[6][7] The structure-activity relationship (SAR) studies of benzamide-based HDAC inhibitors reveal that substitutions on the aromatic ring can significantly impact potency and selectivity.[1] We propose that the electronic and steric properties conferred by the bromo and methoxy groups of this compound could facilitate its binding to the active site of HDAC enzymes.

HDAC_Inhibition cluster_0 Cellular Environment 3_Bromo_5_methoxybenzamide This compound HDAC Histone Deacetylase (HDAC) 3_Bromo_5_methoxybenzamide->HDAC Inhibits Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Chromatin Condensed Chromatin (Transcriptional Repression) Histones Histones Histones->Chromatin Compaction leads to Acetyl_Groups->Histones Attached to Tumor_Suppressor Tumor Suppressor Genes Chromatin->Tumor_Suppressor Silences Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Activation leads to

Figure 1: Hypothesized HDAC Inhibition Pathway.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway.[8] In cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The benzamide core is also a key pharmacophore for PARP inhibitors.[9] The carboxamide group of benzamide mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site. We postulate that the specific substitution pattern of this compound could enhance its binding affinity for PARP, leading to potent inhibition.

PARP_Inhibition cluster_1 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP Activates DNA_Repair DNA Repair PARP->DNA_Repair Mediates Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to (in HR deficient cells) 3_Bromo_5_methoxybenzamide This compound 3_Bromo_5_methoxybenzamide->PARP Inhibits Cell_Survival Cell Survival DNA_Repair->Cell_Survival Leads to Research_Workflow cluster_workflow Research and Development Pipeline In_Vitro_Enzyme In Vitro Enzyme Assays (HDAC & PARP Inhibition) In_Vitro_Cellular In Vitro Cellular Assays (Cytotoxicity, Cell Cycle, Apoptosis) In_Vitro_Enzyme->In_Vitro_Cellular Promising results lead to Mechanism_Validation Mechanism of Action Validation (Western Blotting) In_Vitro_Cellular->Mechanism_Validation Confirm cellular effects In_Vivo_Models In Vivo Animal Models (Xenograft Studies) Mechanism_Validation->In_Vivo_Models Validate in a biological system Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Refine for clinical potential

Figure 3: Proposed Research Workflow.

Stage 1: In Vitro Enzymatic and Cellular Assays

The initial phase of research will focus on validating the hypothesized inhibitory activity of this compound at the molecular and cellular levels.

The primary objective is to quantify the inhibitory potency of this compound against HDAC and PARP enzymes.

Protocol: Fluorometric HDAC Inhibition Assay

  • Reagents and Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Trichostatin A (positive control inhibitor)

    • This compound (test compound)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 50 µL of diluted compound or control to the wells of the microplate.

    • Add 25 µL of recombinant HDAC1 enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.

    • Incubate the plate for 60 minutes at 37°C.

    • Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition and determine the IC50 value.

Protocol: Colorimetric PARP Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone-coated 96-well plate

    • Biotinylated NAD+

    • Streptavidin-HRP

    • TMB substrate

    • Olaparib (positive control inhibitor)

    • This compound (test compound)

    • PARP assay buffer

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 25 µL of diluted compound or control to the wells of the histone-coated plate.

    • Add 25 µL of PARP1 enzyme and 25 µL of biotinylated NAD+ to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate three times.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction with 100 µL of stop solution.

    • Read absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.

The next step is to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay [10]

  • Cell Lines: A diverse panel of cancer cell lines should be selected, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

Cell Line Cancer Type Hypothesized Sensitivity Rationale
MCF-7Breast CancerModerateGeneral cytotoxicity
MDA-MB-231Breast CancerModerateGeneral cytotoxicity
HCT116Colon CancerHighPotential for synthetic lethality
HeLaCervical CancerModerateGeneral cytotoxicity
A549Lung CancerModerateGeneral cytotoxicity

Table 1: Proposed Cancer Cell Line Panel for Cytotoxicity Screening.

Stage 2: Elucidating the Cellular Mechanism of Action

Once the cytotoxic activity of this compound is confirmed, the subsequent stage will focus on understanding its effects on cellular processes.

To determine if the compound induces cell cycle arrest, flow cytometry analysis will be performed.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [11][12]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).

    • Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases will be quantified. [13]

To confirm that the observed cytotoxicity is due to apoptosis, Western blot analysis for key apoptotic markers will be conducted. Protocol: Western Blot for Apoptosis Markers [14]

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 24 and 48 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and Bcl-2. Use an antibody against β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of cleaved Caspase-3 and cleaved PARP, along with a decrease in Bcl-2, will be indicative of apoptosis. [15][16]

Stage 3: In Vivo Preclinical Evaluation

Promising in vitro results will warrant the progression to in vivo studies using animal models of cancer. [4][17] Protocol: Xenograft Tumor Model in Immunocompromised Mice [18]

  • Animal Model: Athymic nude mice will be used.

  • Tumor Implantation: Subcutaneously inject a suitable cancer cell line (e.g., HCT116) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into a control group (vehicle) and a treatment group (this compound, administered via oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

A significant reduction in tumor growth in the treatment group compared to the control group will provide strong evidence for the preclinical efficacy of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded research plan to investigate the potential of this compound as a novel therapeutic agent. By leveraging the well-established pharmacological importance of the benzamide scaffold and the strategic placement of bromo and methoxy substituents, we have formulated a strong hypothesis for its dual inhibitory action against HDAC and PARP enzymes.

The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to systematically validate this hypothesis, from initial in vitro screening to preclinical in vivo evaluation. The successful completion of this research program could not only introduce a new and effective anticancer agent but also provide valuable insights into the structure-activity relationships of substituted benzamides, thereby enriching the field of medicinal chemistry.

Future work will involve the synthesis and evaluation of analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential clinical development.

References

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The Methoxy Group's Directing Hand: An In-Depth Technical Guide to the Reactivity of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxybenzamide is a multifaceted building block in synthetic organic chemistry, offering a unique interplay of electronic and steric effects that govern its reactivity. This technical guide provides a comprehensive analysis of the role of the methoxy group in directing the chemical behavior of this molecule. We will delve into the nuanced electronic landscape of the aromatic ring, predicting regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this guide will explore the potential for metal-catalyzed cross-coupling reactions at the bromine-substituted position and discuss the reactivity of the benzamide functional group. Detailed, field-proven experimental protocols, supported by mechanistic insights and visual diagrams, are provided to empower researchers in leveraging the synthetic potential of this compound in drug discovery and materials science.

Introduction: The Electronic Architecture of this compound

The reactivity of an aromatic compound is intrinsically linked to the electronic nature of its substituents. In this compound, three distinct functional groups—a methoxy group (-OCH₃), a bromine atom (-Br), and a benzamide group (-CONH₂)—are strategically positioned on the benzene ring, creating a unique and predictable pattern of reactivity.

The methoxy group , the focus of this guide, is a powerful activating group in electrophilic aromatic substitution.[1][2] This is attributed to its dual electronic nature:

  • Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more susceptible to attack by electrophiles.[3]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond framework.[2] However, for the methoxy group, the resonance effect is significantly stronger and dominates its overall influence on the aromatic ring's reactivity in electrophilic substitutions.[1]

The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), which outweighs its weak electron-donating resonance effect (+M). Despite being a deactivator, it is an ortho-, para-director.[4]

The benzamide group is a deactivating and meta-directing group. Both the carbonyl oxygen and the nitrogen atom draw electron density away from the ring through resonance and inductive effects.

The interplay of these three substituents dictates the regioselectivity of chemical transformations on the this compound scaffold.

Electrophilic Aromatic Substitution: The Methoxy Group as the Primary Director

In electrophilic aromatic substitution (EAS) reactions, the strongly activating and ortho-, para-directing methoxy group will exert the primary influence on the position of the incoming electrophile.[5] The deactivating bromo and benzamide groups will have a secondary, less significant effect on the regioselectivity.

Let's analyze the directing effects on the available positions (C2, C4, C6) of this compound:

  • C2: ortho to the methoxy group (activating), ortho to the bromo group (deactivating), and meta to the benzamide group (deactivating).

  • C4: para to the methoxy group (activating), ortho to the benzamide group (deactivating), and meta to the bromo group (deactivating).

  • C6: ortho to the methoxy group (activating), meta to both the bromo and benzamide groups (deactivating).

Based on this analysis, the positions ortho and para to the methoxy group (C2, C4, and C6) are the most activated towards electrophilic attack. The C4 and C6 positions are generally favored due to reduced steric hindrance compared to the C2 position, which is flanked by two substituents.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0]; a [label=<

SubstituentElectronic EffectDirecting Influence -OCH₃ (Methoxy)+M > -I (Activating)Ortho, Para -Br (Bromo)-I > +M (Deactivating)Ortho, Para -CONH₂ (Benzamide)-M, -I (Deactivating)Meta

>]; } caption { label = "Directing Effects of Substituents" fontsize = 12 }

Predicted Regioselectivity in Key EAS Reactions

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound, based on the directing influence of the methoxy group.

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺3-Bromo-5-methoxy-4-nitrobenzamide & 3-Bromo-5-methoxy-6-nitrobenzamide
Halogenation Br⁺, Cl⁺3,4-Dibromo-5-methoxybenzamide & 3-Bromo-4-chloro-5-methoxybenzamide
Sulfonation SO₃3-Bromo-5-methoxy-4-sulfobenzamide & 3-Bromo-5-methoxy-6-sulfobenzamide
Friedel-Crafts Acylation RCO⁺4-Acyl-3-bromo-5-methoxybenzamide & 6-Acyl-3-bromo-5-methoxybenzamide
Experimental Protocol: Nitration of this compound

This protocol outlines a general procedure for the nitration of this compound, a representative electrophilic aromatic substitution.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add this compound to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature at 0°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Electrophilic Attack: Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The nitrated product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Neutralization: Wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified nitrated this compound.

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} caption { label = "Workflow for Nitration" fontsize = 12 }

Metal-Catalyzed Cross-Coupling Reactions: Activating the C-Br Bond

The bromine atom on the this compound ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[6][7][8] The electronic environment created by the methoxy and benzamide groups can influence the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[3][8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[6][9][10]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound and the solvent.

  • Amine Addition: Add the amine to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120°C) with stirring for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[11]

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} caption { label = "Catalytic Cycle for Cross-Coupling" fontsize = 12 }

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[7]

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst, and the ligand (if used).

  • Reagent Addition: Add the degassed solvent and the base.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-140°C) with stirring for 2-24 hours. Monitor by TLC or GC-MS.

  • Work-up: Cool the mixture, dilute with an organic solvent, and filter to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Reactivity of the Benzamide Group

The benzamide functionality of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid.[12][13]

Acid-Catalyzed Hydrolysis

Heating the amide in the presence of a strong acid (e.g., HCl, H₂SO₄) and water will lead to the formation of 3-bromo-5-methoxybenzoic acid and the ammonium salt of the acid used.[14]

Base-Catalyzed Hydrolysis

Heating the amide with a strong base (e.g., NaOH, KOH) will produce the sodium or potassium salt of 3-bromo-5-methoxybenzoic acid and ammonia gas.[12]

Experimental Protocol: Basic Hydrolysis of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric Acid (HCl) (for acidification)

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in the sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 1-4 hours. The evolution of ammonia gas (detectable with moist litmus paper) indicates the progress of the reaction.

  • Cooling and Acidification: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly acidify the solution with hydrochloric acid until the pH is acidic. The 3-bromo-5-methoxybenzoic acid will precipitate out.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Conclusion

The methoxy group in this compound is a powerful tool for synthetic chemists, acting as a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing influence, in concert with the reactivity of the bromo and benzamide functionalities, allows for a wide range of selective transformations. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, researchers can effectively utilize this compound as a versatile scaffold for the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Novel Bioactive Scaffolds from 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-methoxybenzamide is a highly versatile and strategically important starting material in medicinal chemistry and drug discovery. Its substituted benzene ring, featuring a bromine atom amenable to cross-coupling reactions, a directing methoxy group, and a pharmacophorically significant benzamide moiety, presents a trifecta of chemical handles for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of key synthetic methodologies leveraging this building block, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and case studies in the synthesis of kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors are presented to equip researchers and drug development professionals with the practical knowledge to exploit its full synthetic potential.

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, the efficiency of a drug discovery program is often dictated by the strategic choice of foundational building blocks. This compound emerges as a scaffold of considerable interest due to its inherent structural features that are commonly found in biologically active molecules. The benzamide functional group is a well-established pharmacophore capable of forming critical hydrogen bond interactions with protein targets.[1] The bromine atom serves as a versatile synthetic handle, primarily for the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[2] This allows for the systematic exploration of chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

This document serves as a technical guide to two of the most powerful transformations for derivatizing this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Core Methodology I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide.[3][4] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Causality of Experimental Design: The reaction mechanism involves a catalytic cycle with a Pd(0) species.[4] The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst/Ligand: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃, PCy₃) stabilize the palladium center and modulate its reactivity. For challenging couplings, more sophisticated, electron-rich, and bulky ligands may be necessary.[4]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic borate species that facilitates the crucial transmetalation step.[3][6] Aqueous bases like K₂CO₃ or K₃PO₄ are common, making the reaction amenable to biphasic conditions.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.[6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - this compound - Boronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) B Add Degassed Solvent (e.g., Toluene/H2O) A->B Inert Atmosphere C Heat Mixture (e.g., 80-100 °C) B->C Monitor by TLC/LC-MS D Cool to RT & Dilute with EtOAc C->D Upon Completion E Phase Separation (Wash with H2O, brine) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate in vacuo F->G H Purify (Column Chromatography) G->H end end H->end start start->A

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 3-Aryl-5-methoxybenzamide

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (Toluene/H₂O) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Coupling Partner (Arylboronic Acid)CatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10080-90
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-88

Core Methodology II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7] This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine, overcoming the limitations of classical methods.[2][8]

Causality of Experimental Design: The catalytic cycle for this reaction is highly sensitive to the choice of ligand and base.[7]

  • Catalyst/Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is paramount. These ligands promote the crucial steps of oxidative addition and reductive elimination, allowing for the coupling of a wide range of amines, including sterically hindered ones.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR'R'', Base PdII_Amido L2Pd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 3-(Amino)-5-methoxybenzamide

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)

  • Xantphos or BINAP (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃.

  • Seal the flask, evacuate, and backfill with an inert gas (Argon).

  • Add anhydrous, degassed toluene, followed by this compound and finally the amine via syringe.

  • Heat the reaction mixture to 80-110 °C. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Amine PartnerLigandBaseSolventTemp (°C)Typical Yield (%)
AnilineBINAPNaOt-BuToluene10075-90
MorpholineXantphosNaOt-BuDioxane11080-95
BenzylamineXPhosK₃PO₄t-BuOH10070-85

Application in Drug Discovery: Case Studies

The strategic derivatization of the this compound core has led to the discovery of potent inhibitors for critical oncology targets.

Case Study 1: Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many potent inhibitors feature a substituted benzamide scaffold. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and identified as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a target in non-small cell lung cancer.[9][10] The synthesis often involves an initial amide coupling followed by functionalization at the bromine position, demonstrating the modularity of this approach. Similarly, 3-substituted benzamide derivatives have been developed as Bcr-Abl kinase inhibitors for treating chronic myeloid leukemia.[11]

Kinase_Inhibitor_Scaffold cluster_core Core Benzamide Scaffold cluster_reactions Key Transformations cluster_product Target Molecule Core This compound Coupling Suzuki Coupling (Adds Aryl/Heteroaryl groups) Core->Coupling Amination Buchwald-Hartwig (Adds Amino groups) Core->Amination Product Kinase Inhibitor (e.g., FGFR1, Bcr-Abl) Coupling->Product C-C Bond Formation Amination->Product C-N Bond Formation

Caption: Synthetic strategy for kinase inhibitors from a benzamide core.

Case Study 2: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a groundbreaking class of drugs that exploit the concept of "synthetic lethality" to treat cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[12] The benzamide moiety is a key structural element in many PARP inhibitors, as it mimics the nicotinamide portion of the natural NAD+ substrate, binding tightly in the enzyme's active site.[13] Starting from scaffolds like this compound, chemists can use cross-coupling reactions to append specific motifs that extend into other pockets of the enzyme, enhancing potency and selectivity.[12][14]

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse and complex molecules. Its utility is maximized through robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The detailed protocols and strategic insights provided herein are intended to empower researchers to rapidly generate novel compound libraries for screening and to accelerate the development of next-generation therapeutics in oncology and beyond.

References

  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. [URL: https://vertexaisearch.cloud.google.
  • Gao, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6009949/]
  • Takemoto, E., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4363-4367. [URL: https://pubmed.ncbi.nlm.nih.gov/16782312/]
  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/29708055/]
  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-biological-evaluation-of-as-Gao-Yuan/6353d9229f6356396f600450531558c422c54483]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8355027/]
  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35393219/]
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2944]
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5041040/]
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/322883391_Pharmacological_Potential_of_Benzamide_Analogues_and_their_Uses_in_Medicinal_Chemistry]
  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35932704/]
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  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • The Suzuki Reaction - Chem 115 Myers. [URL: https://myers.iq.harvard.edu/files/myers-group/files/11-suzuki_coupling-rev.pdf]
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Sources

The Versatile Scaffold: 3-Bromo-5-methoxybenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the benzamide moiety stands as a cornerstone scaffold, present in a diverse array of approved therapeutics and clinical candidates.[1] Its ability to engage in crucial hydrogen bonding interactions and serve as a rigid core for the presentation of pharmacophoric elements has cemented its importance in drug design. The strategic derivatization of the benzamide ring system allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the vast armamentarium of substituted benzamides, 3-Bromo-5-methoxybenzamide has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry and drug discovery. We will delve into its role as a key intermediate in the synthesis of targeted therapies, providing detailed, field-proven protocols for its derivatization and offering insights into the structure-activity relationships (SAR) of its progeny. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their quest for novel therapeutic agents.

Core Attributes and Synthetic Accessibility

This compound possesses a unique combination of features that make it an attractive starting point for library synthesis and lead optimization. The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methoxy group at the 5-position, an electron-donating group, can influence the electronic properties of the ring and provide a vector for metabolic stability or additional interactions with biological targets. The primary amide functionality is a key hydrogen bond donor and acceptor, often critical for anchoring a molecule within a protein's binding site.

The synthesis of this compound is straightforward, typically proceeding from the corresponding and commercially available 3-bromo-5-methoxybenzoic acid. Standard amide coupling conditions can be employed to afford the target compound in high yield.

Application Notes: A Gateway to Diverse Pharmacological Targets

The strategic modification of the this compound core has led to the discovery of potent and selective modulators of various biological targets. The ability to readily diversify the 3-position, in particular, allows for the systematic exploration of chemical space to optimize interactions with the target protein.

Kinase Inhibitors: Targeting the ATP-Binding Site

A significant application of 3,5-disubstituted benzamides lies in the development of kinase inhibitors.[2] The benzamide scaffold can mimic the hinge-binding motif of ATP, a crucial interaction for potent kinase inhibition. The substituent at the 3-position can be tailored to occupy the hydrophobic pocket adjacent to the hinge region, thereby enhancing potency and selectivity.

For instance, derivatives of 3-halogenated benzamides have been identified as highly potent inhibitors of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML).[2] The bromine atom of this compound can be replaced with various aryl and heteroaryl groups via Suzuki-Miyaura coupling to probe the SAR of this hydrophobic pocket.

Glucokinase Activators: A Novel Approach to Diabetes Treatment

Allosteric activation of glucokinase (GK) is a promising therapeutic strategy for type 2 diabetes. 3,5-disubstituted benzamide derivatives have been extensively explored as potent glucokinase activators.[3] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that enhances its catalytic activity. The substituent at the 3-position, readily introduced from this compound, can be optimized to maximize interactions within this allosteric pocket.[4][5]

Anti-inflammatory Agents: Modulating Cyclooxygenase Activity

Substituted benzamides have also shown promise as anti-inflammatory agents through the modulation of cyclooxygenase (COX) enzymes.[6] By varying the substituents on the benzamide core, it is possible to achieve preferential inhibition of COX-1 or COX-2, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The derivatization of this compound offers a pathway to novel COX inhibitors with improved therapeutic profiles.

Central Nervous System (CNS) Agents

The benzamide scaffold is a well-established pharmacophore in drugs targeting the central nervous system.[7] Substituted benzamides have been developed as antipsychotics, antiemetics, and agents for other neurological disorders. The ability to modulate the physicochemical properties of the molecule through substitution at the 3- and 5-positions is crucial for achieving the desired blood-brain barrier penetration and target engagement in the CNS.

Experimental Protocols: Key Transformations of this compound

The true utility of this compound lies in its synthetic tractability. The following protocols provide detailed, step-by-step methodologies for two of the most powerful and widely used cross-coupling reactions for its derivatization: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established procedures for the closely related 3-bromo-5-methoxypyridine and can be readily adapted.[8][9]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and a boronic acid derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O90High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF100High
Pyridine-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Good to High

Note: Yields are generalized and may vary depending on the specific substrates and reaction scale.

Mandatory Visualization:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound P A->P B Ar-B(OH)₂ B->P C Pd(0) Catalyst C->P D Base D->P E 3-Aryl-5-methoxybenzamide P->E Suzuki-Miyaura Coupling G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound P A->P B R₂NH B->P C Pd(0) Catalyst C->P D Ligand D->P F Base F->P E 3-(R₂N)-5-methoxybenzamide P->E Buchwald-Hartwig Amination G cluster_derivatives Key Derivatives cluster_properties Structure-Activity Relationship (SAR) A This compound (Starting Scaffold) B 3-Aryl/Heteroaryl Derivatives (Suzuki Coupling) A->B C 3-Amino Derivatives (Buchwald-Hartwig Amination) A->C D Other 3-Substituted Derivatives (e.g., Sonogashira, Heck) A->D E Potency B->E Modulates F Selectivity B->F Influences G Pharmacokinetics (ADME) C->G Impacts H Physicochemical Properties D->H Alters

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide provides an in-depth exploration of the application of Suzuki coupling to 3-Bromo-5-methoxybenzamide, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols for its successful execution, and discuss critical parameters for optimization. This document is designed to serve as a practical resource for researchers aiming to synthesize novel biaryl and heteroaryl benzamides, crucial scaffolds in the development of new therapeutic agents and functional materials.

Introduction: The Significance of Biaryl Benzamides and the Suzuki Coupling

The biaryl motif is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. The ability to controllably join two aromatic rings is a critical transformation in drug discovery. This compound is a particularly interesting starting material, featuring an electron-donating methoxy group and a hydrogen-bond-donating benzamide functionality, both of which can influence the electronic properties and binding interactions of the final product.

The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, has become a go-to method for the synthesis of these biaryl structures.[1] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[3][4]

This guide will provide the necessary theoretical and practical knowledge to successfully employ the Suzuki coupling with this compound.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can accelerate this process.[5]

  • Transmetalation: In this step, the organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Ar-Ar' RedElim->Pd0 ArBr This compound (Ar-Br) Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Product 3-Aryl-5-methoxybenzamide (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

General Considerations and Reagent Selection
  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like PdCl₂(dppf). For electron-rich aryl bromides like our substrate, catalysts with bulky, electron-rich phosphine ligands are often beneficial.

  • Ligand: The choice of phosphine ligand is crucial. While triphenylphosphine (PPh₃) is a standard choice, more electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency, especially with challenging substrates.

  • Base: An inorganic base is required to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can depend on the solvent system and the sensitivity of the functional groups on the coupling partners.

  • Solvent: A mixture of an organic solvent and water is typically employed. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.

Protocol 1: Standard Suzuki Coupling with Phenylboronic Acid

This protocol outlines a standard procedure for the coupling of this compound with phenylboronic acid.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0230 mg
Phenylboronic Acid1.2146 mg
Pd(PPh₃)₄0.0335 mg
K₂CO₃2.0276 mg
1,4-Dioxane-5 mL
Water-1 mL

Procedure:

  • To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base start->reagents inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup dry Dry and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end End (Pure Product) purify->end

Figure 2: A general experimental workflow for the Suzuki coupling reaction.

Protocol 2: Optimized Conditions for Challenging Boronic Acids

For less reactive or sterically hindered boronic acids, or to improve yields, a more active catalyst system may be required.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
This compound1.0230 mg
Boronic Acid/Ester1.5Varies
Pd₂(dba)₃0.0218 mg
SPhos0.0833 mg
K₃PO₄3.0637 mg
Toluene-5 mL
Water-0.5 mL

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the catalyst, ligand, and base as listed in the table above.

  • The reaction temperature may need to be adjusted depending on the specific boronic acid used. A typical range is 80-110 °C.

  • Due to the higher activity of this catalyst system, reaction times may be shorter. Careful monitoring is recommended.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst.
Insufficiently active ligandSwitch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).
Ineffective baseTry a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts Decomposition of boronic acidUse a slight excess of the boronic acid (1.1-1.5 eq.). Ensure thorough deoxygenation of the reaction mixture.
Debromination of Starting Material Presence of protic impuritiesUse anhydrous solvents and reagents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl derivatives of this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols provided in this guide offer a solid foundation for the successful implementation of this important transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nobel Prize in Chemistry 2010. (n.d.). Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Sources

Introduction: Strategic C-N Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxybenzamide

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The arylamine moiety is a prevalent scaffold in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution. These classical methods often require harsh reaction conditions, exhibit limited substrate scope, and can be intolerant of sensitive functional groups.

This document provides a detailed guide for the Buchwald-Hartwig amination of this compound, a substrate of interest due to the presence of both an electron-donating methoxy group and an electron-withdrawing benzamide functionality. This particular combination of substituents presents a unique challenge in terms of balancing reactivity and potential side reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction in their synthetic endeavors.

Mechanistic Underpinnings of the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism is illustrated below.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, often facilitated by a base which also deprotonates the amine to form the more nucleophilic amide.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and the final reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general framework for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of reaction conditions (temperature, reaction time, and choice of base or ligand) may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound>98%Sigma-Aldrich
Amine (e.g., Morpholine)AnhydrousAcros Organics
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem Chemicals
Ligand (e.g., XPhos)>98%Combi-Blocks
Sodium tert-butoxide (NaOtBu)>98%Oakwood Chemical
TolueneAnhydrousEMD Millipore
Schlenk flask or reaction vial--
Magnetic stir bar--
Inert gas supply (Argon or N₂)High Purity-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor, such as palladium(II) acetate (0.01 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Experimental_Workflow A 1. Add Reactants & Ligand to Schlenk Flask B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Palladium Catalyst B->C D 4. Add Anhydrous Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC or LC-MS) E->F G 7. Quench and Workup F->G H 8. Extraction G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization I->J

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Data Summary and Optimization

The following table provides representative data for the Buchwald-Hartwig amination of aryl bromides, highlighting the impact of different ligands and bases on the reaction outcome.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholine121.4Toluene1001295
3-Bromoanisolen-Hexylamine1.531.5Dioxane1101888
This compoundPiperidine121.4Toluene1001692
This compoundAniline242.0Toluene1102478

Troubleshooting and Considerations

  • Low or No Conversion:

    • Ligand Choice: The electronic and steric properties of the ligand are crucial. For challenging substrates, a more electron-rich and bulky ligand may be required.

    • Base Strength: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. The base may not be strong enough to deprotonate the amine.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by moisture or certain ligands. Ensure anhydrous conditions.

    • Homocoupling: Dimerization of the aryl halide can occur at high temperatures or with certain catalyst systems.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern synthetic chemistry. The successful application of this reaction to substrates like this compound hinges on a careful selection of catalyst, ligand, base, and reaction conditions. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can effectively harness this powerful tool for the synthesis of complex arylamines.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C–N and C–C Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Palladium-Catalyzed N-Arylation of Amines with Aryl Bromides and Chlorides Using a Bulky, Electron-Rich Proazaphosphatrane Ligand. The Journal of Organic Chemistry, 69(26), 9134–9142. [Link]

Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-methoxybenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the strategic application of 3-bromo-5-methoxybenzamide, a key chemical intermediate in modern synthetic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and its pivotal role as a scaffold in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Value Proposition of a Disubstituted Benzamide

This compound (CAS: 1177558-45-0) is a substituted aromatic compound featuring three key functional groups: a bromine atom, a methoxy group, and a primary carboxamide.[1] This specific arrangement makes it a highly valuable intermediate in multi-step organic synthesis, particularly within drug discovery programs.

  • The Aryl Bromide: This is the primary reactive handle for derivatization. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-nitrogen bonds.[2][3]

  • The Benzamide Moiety: The primary amide is a crucial pharmacophore found in numerous biologically active molecules. It acts as an excellent hydrogen bond donor and acceptor, enabling strong interactions with biological targets. Notably, the benzamide structure mimics the nicotinamide portion of the NAD+ substrate, making it a cornerstone for designing enzyme inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.[4]

  • The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the aryl bromide and the biological activity of the final compound.

The strategic placement of these groups provides a robust platform for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[5]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1177558-45-0[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [6]
Appearance Typically an off-white to white solidN/A
pKa (Predicted) 15.18 ± 0.50[1]
Topological Polar Surface Area 52.3 Ų[1]

Synthesis of the Intermediate

The most common laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 3-bromo-5-methoxybenzoic acid.[7] This two-step sequence starts from commercially available materials and employs standard, reliable organic transformations.

Synthesis_Pathway Precursor 3-Bromo-5-methoxybenzoic Acid Intermediate Acyl Chloride (in situ) Precursor->Intermediate SOCl₂, DMF (cat.) Toluene, 80°C Product This compound Intermediate->Product NH₄OH (aq.) THF, 0°C to RT

Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound

This protocol details the conversion of 3-bromo-5-methoxybenzoic acid to the target amide via an acyl chloride intermediate.

Materials:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.5 eq.)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution) (5.0 eq.)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromo-5-methoxybenzoic acid (1.0 eq.) and anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material). The mixture should become a clear solution.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in THF and cool the flask to 0°C in an ice bath.

  • Slowly add the aqueous ammonium hydroxide solution (5.0 eq.) dropwise, maintaining the temperature below 10°C. A precipitate will form.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is an ideal site for forming new bonds, enabling the rapid construction of complex molecular scaffolds.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[3] This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[8]

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Setup_Flask 1. Add Reagents to Flask: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base Setup_Solvent 2. Add Degassed Solvents Setup_Flask->Setup_Solvent Heat 3. Heat to Reaction Temp (e.g., 80-100°C) Setup_Solvent->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 5. Cool & Quench Monitor->Quench Upon Completion Extract 6. Aqueous Work-up Quench->Extract Purify 7. Column Chromatography Extract->Purify Product 8. Isolate Pure Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

This protocol provides a representative procedure for coupling this compound with an electronically distinct boronic acid.

Materials:

  • This compound (1.0 eq.)

  • 4-Fluorophenylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Causality Insight: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[9] Using a pre-catalyst like Pd(PPh₃)₄ simplifies the setup as the active Pd(0) species is readily available.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines, another critical scaffold in medicinal chemistry.[10][11] This reaction couples the aryl bromide with a primary or secondary amine.[2] The success of this transformation is highly dependent on the choice of a sterically demanding phosphine ligand, which promotes the rate-limiting reductive elimination step.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-Br (L)₂ Pd0->PdII_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)-N(H)R₂]⁺ (L)₂ PdII_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)-NR₂ (L)₂ Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ ArBr Ar-Br Amine HNR₂ Base Base BaseH [Base-H]⁺

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines the coupling of this compound with a common cyclic secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add NaOt-Bu (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.) to a Schlenk tube.

  • Add this compound (1.0 eq.).

  • Evacuate and backfill the tube with inert gas.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110°C with stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to yield the desired N-aryl product.

Causality Insight: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] The bulky, electron-rich XPhos ligand stabilizes the palladium center and accelerates the catalytic cycle, especially the oxidative addition and reductive elimination steps, allowing for efficient coupling.

Relevance in Medicinal Chemistry: Scaffolds for PARP Inhibitors

The products derived from this compound are highly relevant in drug discovery. For instance, the benzamide core is a validated pharmacophore for inhibiting PARP-1, an enzyme crucial for DNA single-strand break repair.[4] Cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) are particularly sensitive to PARP inhibitors, a concept known as synthetic lethality.[13][14]

By using Suzuki and Buchwald-Hartwig reactions on the this compound intermediate, medicinal chemists can rapidly synthesize analogs of known PARP inhibitors like Olaparib, exploring how different substituents at the 3-position impact potency, selectivity, and pharmacokinetic properties.[15][16]

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate that provides an efficient entry point into complex and biologically relevant chemical space. Its well-defined reactive sites allow for predictable and high-yielding transformations using modern synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic and drug discovery endeavors.

References

  • ChemBK. (2024, April 9). 3-bromo-5-methoxybenzoic acid. Retrieved from ChemBK. [Link]

  • PubMed. (2022, May 1). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Retrieved from PubMed. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific LLC. [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from PrepChem.com. [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from Sciencemadness.org. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from Semantic Scholar. [Link]

  • National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from National Institutes of Health. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from PubMed. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from organic-chemistry.org. [Link]

  • PubChem. 3-Bromo-5-methoxybenzoic acid. Retrieved from PubChem. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from National Institutes of Health. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from National Institutes of Health. [Link]

  • National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from SciELO. [Link]

  • PubMed. Discovery of novel PARP/PI3K dual inhibitors with high efficiency against BRCA-proficient triple negative breast cancer. Retrieved from PubMed. [Link]

  • PubChemLite. 3-bromo-5-methoxybenzaldehyde (C8H7BrO2). Retrieved from PubChemLite. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Retrieved from Myers' Group, Harvard University. [Link]

  • PubChemLite. 3-bromo-5-methoxybenzoic acid (C8H7BrO3). Retrieved from PubChemLite. [Link]

  • TBBMed. 1177558-45-0|this compound. Retrieved from TBBMed. [Link]

  • PubChem. 3-[(3-Bromo-2-pyridinyl)oxy]-5-methoxybenzamide. Retrieved from PubChem. [Link]

  • ACS Publications. Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes. Retrieved from ACS Publications. [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

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Synthesis of 3-Bromo-5-methoxybenzamide Derivatives: An Application Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-Bromo-5-methoxybenzamide scaffold is a privileged structural motif in modern drug discovery, forming the core of a wide range of pharmacologically active agents. Its derivatives have demonstrated potential as anticancer, antipsychotic, and antiemetic therapeutics.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatives. We will detail two robust synthetic routes starting from 3-bromo-5-methoxybenzoic acid, focusing on amide bond formation via both an acyl chloride intermediate and direct coupling methods. This protocol emphasizes the rationale behind experimental choices, provides detailed step-by-step procedures, and outlines methods for purification and characterization to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzamide Scaffold

The amide bond is a cornerstone functional group in medicinal chemistry, and benzamides, in particular, are integral to a multitude of therapeutic agents.[1] The substitution pattern on the phenyl ring is crucial for dictating the molecule's interaction with biological targets. The 3-bromo-5-methoxy substitution provides a unique combination of steric and electronic properties, with the methoxy group often involved in hydrogen bonding and the bromine atom serving as a useful synthetic handle for further diversification through cross-coupling reactions. Methoxybenzamide derivatives have been investigated for a range of biological activities, including the inhibition of the Hedgehog signaling pathway, which is implicated in some cancers.[3][4][5]

Retrosynthetic Analysis & Strategy

The synthesis of this compound derivatives can be approached from several angles. The most common and direct method involves the formation of an amide bond between 3-bromo-5-methoxybenzoic acid and a desired amine. This can be achieved through two primary pathways:

  • Method A: Acyl Chloride Formation followed by Amination. This classic and often high-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[1][6]

  • Method B: Direct Amide Coupling. This method utilizes coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. This approach is often preferred for its milder conditions and broader substrate scope.[1][7]

This guide will provide detailed protocols for both methods.

Experimental Protocols

Starting Material: 3-Bromo-5-methoxybenzoic acid

The primary starting material for these protocols is 3-Bromo-5-methoxybenzoic acid. Key physicochemical properties are listed in the table below.

PropertyValue
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol [8]
AppearanceSolid
CAS Number157893-14-6[8]

Safety Note: 3-Bromo-5-methoxybenzoic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Method A: Synthesis via Acyl Chloride Intermediate

This two-step method first converts the carboxylic acid to a highly reactive acyl chloride, which is then reacted with an amine.

Materials:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)[9]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)[9]

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension. Alternatively, if using oxalyl chloride, add it dropwise, followed by a catalytic amount of DMF.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO₂ and CO).

  • Isolation: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-Bromo-5-methoxybenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Materials:

  • Crude 3-Bromo-5-methoxybenzoyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., DCM, THF)[1]

  • Base (e.g., Triethylamine (TEA) or Pyridine) (1.1-1.5 eq)[1][9]

Procedure:

  • Reaction Setup: In a separate clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1 eq) in the chosen anhydrous solvent.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[1]

  • Addition of Acyl Chloride: Dissolve the crude 3-Bromo-5-methoxybenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.[1]

    • Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Method B: Direct Amide Coupling

This one-pot method uses coupling reagents to activate the carboxylic acid for direct reaction with an amine. This is often suitable for more sensitive substrates.

Materials:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Coupling Reagent (e.g., EDC, HATU) (1.1-1.5 eq)[10]

  • Additive (e.g., HOBt, HOAt) (1.1-1.5 eq, especially with EDC)[7]

  • Organic Base (e.g., DIPEA, TEA) (2.0-3.0 eq)[7]

  • Anhydrous Solvent (e.g., DMF, DCM)[7]

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-Bromo-5-methoxybenzoic acid (1.0 eq), the amine (1.1 eq), the coupling reagent (1.2 eq), the additive (if used, 1.2 eq), and the organic base (2.0 eq) in the chosen anhydrous solvent.[7]

  • Cooling: Cool the stirred solution to 0°C in an ice bath.[1][7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1][7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1] The aqueous washes are crucial for removing the water-soluble byproducts from the coupling reagents.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Rationale and Mechanistic Insights

The choice between Method A and Method B depends on the substrate and desired reaction conditions.

  • Acyl Chloride Route (Method A): The conversion of the carboxylic acid to an acyl chloride with reagents like thionyl chloride or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by the amine. The base used in the second step is essential to neutralize the HCl byproduct, driving the reaction to completion.[1] This method is robust and cost-effective but can be harsh for sensitive molecules.

  • Direct Coupling Route (Method B): Carbodiimide reagents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. Additives like HOBt are often included to suppress side reactions, such as the formation of an N-acylurea byproduct, and to increase reaction rates.[7] Uronium-based reagents like HATU are even more efficient activators. These methods are milder and generally give cleaner reactions with fewer side products, making them ideal for complex molecule synthesis.[10]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_start Starting Material cluster_methodA Method A: Acyl Chloride Route cluster_methodB Method B: Direct Coupling cluster_amination Amidation cluster_end Final Steps Start 3-Bromo-5-methoxy- benzoic Acid AcylChloride 3-Bromo-5-methoxy- benzoyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ ActivatedEster Activated Ester (e.g., O-acylisourea) Start->ActivatedEster EDC/HOBt or HATU Product 3-Bromo-5-methoxy- benzamide Derivative AcylChloride->Product ActivatedEster->Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product Purification Work-up & Purification Product->Purification FinalProduct Pure Derivative Purification->FinalProduct

Sources

Illuminating the Therapeutic Potential of 3-Bromo-5-methoxybenzamide Derivatives: A Guide to Investigating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzamide Scaffold

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The strategic placement of various functional groups on the phenyl ring can dramatically influence the biological properties of these molecules, leading to a diverse array of therapeutic applications. This guide focuses on a specific, promising class of compounds: derivatives of 3-Bromo-5-methoxybenzamide. The presence of a bromine atom and a methoxy group at the 3 and 5 positions, respectively, imparts unique electronic and steric properties that have been shown to drive interactions with various biological targets.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in exploring the biological activities of these compounds. It moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices and to furnish detailed, self-validating protocols for key assays. Our exploration will primarily focus on the anticancer and cholinesterase inhibitory activities of these derivatives, with additional insights into their potential anti-inflammatory and antimicrobial properties.

Part 1: Anticancer Activity - Targeting Aberrant Cell Signaling

Derivatives of the this compound scaffold have emerged as potent anticancer agents, particularly in the context of non-small cell lung cancer (NSCLC).[2] Their mechanism of action is often tied to the inhibition of critical cellular signaling pathways that, when dysregulated, drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

A key molecular target for this class of compounds is Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and angiogenesis.[3] In certain cancers, amplification of the FGFR1 gene leads to overexpression and constitutive activation of the receptor, creating a dependency for tumor cell survival.[4]

Upon binding of its ligand, fibroblast growth factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PLCγ pathway.[3] The MAPK pathway is a central regulator of cell proliferation, while the PLCγ pathway is involved in cell survival and motility. Derivatives of this compound have been shown to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing its phosphorylation and thereby inhibiting the activation of these downstream effectors.[2] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in cancer cells with FGFR1 amplification.[2]

Diagram: FGFR1 Signaling Pathway and Inhibition by this compound Derivatives

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 pFGFR1 p-FGFR1 FGFR1->pFGFR1 Autophosphorylation PLCg1 PLCγ1 pPLCg1 p-PLCγ1 PLCg1->pPLCg1 Phosphorylation ERK ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pPLCg1->Proliferation pERK->Proliferation Apoptosis Apoptosis FGF FGF Ligand FGF->FGFR1 Binds Inhibitor 3-Bromo-5-methoxy- benzamide Derivative Inhibitor->Apoptosis Inhibitor->pFGFR1 Inhibits pFGFR1->PLCg1 Activates pFGFR1->ERK Activates via RAS-RAF-MEK Anticancer_Workflow start Start: Synthesized 3-Bromo-5- methoxybenzamide Derivative cell_culture Cancer Cell Culture (e.g., NSCLC lines) start->cell_culture treatment Treat cells with serial dilutions of the compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC₅₀ viability->ic50 mechanism Mechanism of Action Studies (at IC₅₀ concentrations) ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis western Western Blot Analysis (p-FGFR1, p-ERK, etc.) mechanism->western end Conclusion: Anticancer Efficacy and Mechanism Established cell_cycle->end apoptosis->end western->end

Sources

3-Bromo-5-methoxybenzamide as a precursor for FGFR1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-methoxybenzamide as a versatile precursor for the synthesis and evaluation of potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.

Application Note & Protocol Guide

Topic: this compound as a Precursor for FGFR1 Inhibitors

Introduction: The Rationale for Targeting FGFR1

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] The binding of a Fibroblast Growth Factor (FGF) ligand induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[3][4] This event triggers a cascade of downstream signaling pathways, most notably the RAS-MAPK-ERK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.[1][5][6]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a wide range of human cancers, including urothelial, breast, gastric, and lung cancers.[3][7][8] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs has become a validated and promising therapeutic strategy in oncology.[3][9]

This guide focuses on the utility of This compound as a key starting material for the synthesis of novel FGFR1 inhibitors. Its structure provides a strategic anchor point for introducing molecular complexity and diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

FGFR1 Signaling Cascade

The diagram below illustrates the primary signaling pathways activated by FGFR1 upon ligand binding. Inhibition of the kinase domain with small molecules blocks the phosphorylation events that initiate these downstream oncogenic signals.

Caption: Canonical FGFR1 signaling pathways.

Synthetic Strategy: From Precursor to Potent Inhibitor

The this compound scaffold is particularly amenable to derivatization via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of this approach.[10][11][12] This reaction forges a carbon-carbon bond between the bromine-bearing core (electrophile) and an organoboron species (nucleophile), allowing for the introduction of a wide array of aryl or heteroaryl moieties. This versatility is critical for probing the chemical space around the FGFR1 ATP-binding pocket to enhance inhibitor potency and selectivity.[13]

General Synthetic Workflow

The workflow begins with the strategic coupling of the precursor, followed by purification and comprehensive characterization to ensure the identity and purity of the final compounds before biological evaluation.

Synthetic Workflow Start Start: This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Final Pure FGFR1 Inhibitor Candidate Characterization->Final

Caption: General workflow for inhibitor synthesis.

Protocol 2.1: Representative Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Rationale: The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is crucial for facilitating the catalytic cycle.[10] An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[11][12] A solvent system of dioxane and water allows both the organic and inorganic reagents to be in solution, promoting an efficient reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) supply

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[14]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask. The mixture may change color upon catalyst addition.

  • Reaction: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficiently catalyzes the oxidative addition and reductive elimination steps.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation; choice can influence yield.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic or polar aprotic solvents to ensure solubility of all components.[10]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Biological Evaluation: From Compound to Biological Activity

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This follows a hierarchical screening process, starting with direct target engagement (biochemical assays) and progressing to effects in a cellular context (cell-based assays).

Screening Cascade for FGFR1 Inhibitors

Screening Cascade synthesis Compound Synthesis & Purification biochemical Biochemical Assay: In Vitro FGFR1 Kinase Assay synthesis->biochemical Measure IC₅₀ cellular_target Target Engagement: In-Cell p-FGFR / p-ERK Western Blot biochemical->cellular_target Confirm cellular target inhibition cellular_phenotype Phenotypic Assay: Cell Proliferation Assay (FGFR-addicted cell line) cellular_target->cellular_phenotype Measure GI₅₀ adme In Vitro ADME/ Pharmacokinetics cellular_phenotype->adme Assess drug-like properties lead_candidate Lead Candidate Identification adme->lead_candidate

Sources

Application Note: High-Purity Isolation of 3-Bromo-5-methoxybenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Bromo-5-methoxybenzamide is a key substituted aromatic amide serving as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise stereoelectronic properties imparted by the bromo and methoxy substituents make it a valuable precursor for creating targeted molecular architectures. The purity of this intermediate is paramount, as the presence of residual starting materials, by-products, or solvents can lead to undesirable side reactions, low yields in subsequent steps, and the generation of difficult-to-separate impurities in the final active pharmaceutical ingredient (API) or target molecule.

This application note provides a comprehensive guide to the experimental procedures for the purification of this compound. We present two robust, field-proven protocols—recrystallization and flash column chromatography—and explain the underlying chemical principles that govern their application. Furthermore, we detail the analytical techniques required to validate the purity of the final product, ensuring it meets the stringent quality standards for drug development and scientific research.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1177558-45-0[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance Off-white to white solid (typical)Generic
Topological Polar Surface Area 52.3 Ų[1]
Predicted pKa 15.18 ± 0.50[1]

Note: Physical properties such as melting point and solubility can vary based on purity.

Strategic Approach to Purification

The choice between recrystallization and chromatography is determined by the initial purity of the crude material, the quantity to be purified, and the nature of the impurities.

G start Crude this compound decision1 Assess Crude Purity (TLC/¹H NMR) start->decision1 decision2 >90% Pure? decision1->decision2 decision3 Quantity >5g? decision2->decision3 Yes chromatography Protocol 2: Flash Chromatography (High Resolution, Complex Mixtures) decision2->chromatography No recrystallization Protocol 1: Recrystallization (High Yield, Scalable) decision3->recrystallization Yes decision3->chromatography No analysis Purity Validation (MP, HPLC, NMR) recrystallization->analysis chromatography->analysis final_product Pure Product (>98%) analysis->final_product

Figure 1: Decision workflow for selecting the optimal purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for purifying crystalline solids that are relatively pure (>90%) and available in sufficient quantity.[4] The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperature: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low Solvation Power at Low Temperature: The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize crystal recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

  • Non-reactive: The solvent must be chemically inert towards the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

For aromatic amides like this compound, polar protic solvents or mixtures are often effective.[4][5]

Solvent SystemRationale & Observations
Ethanol (95%) Often provides good solubility when hot and reduced solubility when cold. A good first choice for screening.[5]
Isopropanol Similar to ethanol but less polar; may offer a better solubility differential.
Acetonitrile A polar aprotic solvent that can yield high-quality crystals for aromatic compounds.[5]
Ethanol/Water A binary system where water acts as an anti-solvent. Allows for fine-tuning of solubility.
Step-by-Step Experimental Protocol
  • Solvent Screening: In separate test tubes, place ~20 mg of crude material. Add a potential solvent dropwise at room temperature until a slurry is formed. If it dissolves, the solvent is unsuitable. If it does not, heat the test tube. The ideal solvent will dissolve the compound completely upon heating.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • Add Solvent: Add the chosen solvent (e.g., 95% Ethanol) in small portions to the flask while stirring and gently heating on a hot plate. Add just enough solvent to completely dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. It is ideal for purifying complex mixtures or smaller quantities of material where recrystallization is impractical.[6][7] The separation occurs based on the compound's differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Rationale for Phase Selection
  • Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for compounds of moderate polarity like aromatic amides.[4] Its acidic nature can sometimes cause tailing with basic compounds, but this compound is a neutral amide, making silica a suitable choice.[8]

  • Mobile Phase (Eluent): The eluent's polarity is critical. A non-polar eluent will result in slow or no movement of the compound, while a highly polar eluent will move all components quickly with no separation. The optimal eluent system is typically determined by Thin-Layer Chromatography (TLC), aiming for a retention factor (Rƒ) of 0.25-0.35 for the target compound.

    • Common Eluent Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points. For this compound, a gradient of 20% to 50% Ethyl Acetate in Hexane is a logical starting point for method development.

Step-by-Step Experimental Protocol
  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude material on a silica gel TLC plate and elute with various solvent mixtures (e.g., 2:8, 3:7, 4:6 EtOAc/Hexane). Visualize the spots under UV light.

  • Column Packing: Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small aliquots from the column outlet and spotting them on TLC plates.

  • Analysis of Fractions: Run TLC on the collected fractions to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove residual solvent. Determine the yield and confirm purity.

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up tlc_dev TLC Method Development (Rf ≈ 0.3) pack_col Pack Silica Gel Column tlc_dev->pack_col load_sample Load Crude Sample (Wet or Dry) pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry final_product Pure this compound dry->final_product

Figure 2: Workflow diagram for purification via flash column chromatography.

Purity Assessment and Validation

Post-purification analysis is a mandatory step to confirm the identity and purity of the isolated this compound. A combination of methods should be used for a comprehensive assessment.[9]

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. The purified product should appear as a single, well-defined spot with an Rƒ value matching the standard, and no visible impurities present in the crude material.

  • Melting Point Determination: A sharp melting point range that is consistent with literature values indicates high purity.[9] Impurities typically broaden and depress the melting range.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[10][11] A reversed-phase C18 column with a water/acetonitrile mobile phase gradient and UV detection (e.g., at 220 nm or 254 nm) is a suitable starting point. Purity is reported as the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and to detect any proton-bearing impurities. The spectra should show the expected signals with correct integrations and chemical shifts, and an absence of signals from starting materials or solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society.
  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • LibreTexts Chemistry. (n.d.). Recrystallization and Crystallization. LibreTexts.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information.
  • MIT. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Massachusetts Institute of Technology.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. BenchChem.
  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry.
  • Guidechem. (n.d.). This compound 1177558-45-0 wiki. Guidechem.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • BenchChem. (n.d.). A Comparative Purity Analysis of Synthesized 6-Bromo-3-methoxy-2-methylbenzoic Acid. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Bromo-5-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates and bioactive molecules. The overall yield of this synthesis is dependent on the successful execution of two key transformations: the selective bromination of a suitable precursor to form 3-bromo-5-methoxybenzoic acid, and the subsequent amidation to yield the final product. This guide will address potential challenges in both stages and provide actionable solutions.

Part 1: Synthesis of the Precursor - 3-Bromo-5-methoxybenzoic Acid

A common and cost-effective starting material for this synthesis is 3-methoxybenzoic acid. The primary challenge in this step is achieving regioselective bromination at the C-3 position, as the methoxy and carboxylic acid groups direct the electrophilic substitution to different positions.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: My bromination of 3-methoxybenzoic acid is resulting in a mixture of isomers. How can I improve the regioselectivity for the desired 3-bromo-5-methoxybenzoic acid?

A1: The formation of isomeric byproducts, such as 2-bromo-5-methoxybenzoic acid and 4-bromo-3-methoxybenzoic acid, is a common issue. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. To favor bromination at the 3-position (meta to the carboxyl group and ortho to the methoxy group), careful control of reaction conditions is crucial.

  • Underlying Principle: Electrophilic aromatic substitution is governed by the electronic effects of the substituents on the benzene ring. By manipulating the reaction conditions, you can influence the directing effects of these groups.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, can offer better selectivity compared to elemental bromine.

    • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. A non-polar solvent like carbon tetrachloride or a less polar chlorinated solvent can be effective.

    • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required for the bromination of deactivated or moderately activated rings. However, with the activating methoxy group, its concentration should be carefully optimized to avoid over-bromination or reduced selectivity.

Q2: The yield of my 3-bromo-5-methoxybenzoic acid is consistently low, even with good selectivity. What are the potential causes and solutions?

A2: Low yields can stem from incomplete reaction, product loss during workup, or degradation of the starting material or product.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield of 3-bromo-5-methoxybenzoic acid.

Recommended Protocol: Synthesis of 3-Bromo-5-methoxybenzoic Acid

This protocol is based on established methods for the selective bromination of substituted benzoic acids.

Reagent/ParameterQuantity/ValueNotes
3-Methoxybenzoic Acid1.0 eqEnsure it is dry.
N-Bromosuccinimide (NBS)1.05 - 1.1 eqUse recrystallized NBS for best results.
Sulfuric Acid (conc.)Catalytic amountActs as a proton source to activate NBS.
SolventAcetonitrile or DichloromethaneEnsure the solvent is anhydrous.
Temperature0 °C to room temperatureStart at 0 °C and allow to warm slowly.
Reaction Time2 - 6 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve 3-methoxybenzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the catalytic amount of concentrated sulfuric acid.

  • Add N-bromosuccinimide portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid).

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-bromo-5-methoxybenzoic acid.[1]

Part 2: Amidation of 3-Bromo-5-methoxybenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. The most common laboratory-scale methods involve the use of coupling reagents or the conversion to an acid chloride followed by reaction with ammonia.

Frequently Asked Questions (FAQs): Amidation

Q1: I am getting a low yield in my amidation reaction using a carbodiimide coupling reagent like EDC. What could be the problem?

A1: Low yields in carbodiimide-mediated amidations are often due to side reactions of the activated carboxylic acid intermediate (the O-acylisourea).

  • Causality: The O-acylisourea is highly reactive and can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which is a common byproduct that lowers the yield.[2]

  • Troubleshooting Strategies:

    • Use of Additives: Incorporating an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended. These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive enough to form the amide.[3][4]

    • Reaction Temperature: Keep the reaction temperature low, ideally starting at 0 °C, to minimize the rate of the N-acylurea rearrangement.

    • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and the additive for a short period (15-30 minutes) before adding the amine source can improve the yield.[3]

    • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally suitable. Ensure they are anhydrous.

Q2: What is a reliable method for converting 3-Bromo-5-methoxybenzoic acid to the amide without using expensive coupling reagents?

A2: A classic and cost-effective method is to first convert the carboxylic acid to the corresponding acid chloride, which is then reacted with an ammonia source.

  • Reaction Pathway:

Amidation_Pathway CarboxylicAcid 3-Bromo-5-methoxybenzoic Acid AcidChloride 3-Bromo-5-methoxybenzoyl Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Amide This compound AcidChloride->Amide NH₄OH or NH₃(g)

Caption: Two-step amidation via an acid chloride intermediate.

  • Advantages: This method is often high-yielding and avoids the formation of urea byproducts associated with carbodiimide coupling.

  • Considerations: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are corrosive and moisture-sensitive reagents that must be handled with care in a fume hood. The reaction with ammonia can be exothermic and requires cooling.

Recommended Protocol: Amidation using EDC/HOBt

This protocol is a standard and reliable method for amide bond formation from carboxylic acids.

Reagent/ParameterQuantity/ValueNotes
3-Bromo-5-methoxybenzoic Acid1.0 eqMust be dry.
EDC (or DCC)1.1 - 1.2 eqWater-soluble carbodiimide is easier to remove during workup.
HOBt (or OxymaPure)1.1 - 1.2 eqSuppresses side reactions and racemization.[3][4]
Ammonium Chloride (NH₄Cl)1.5 eqSource of ammonia.
Diisopropylethylamine (DIPEA)2.0 - 2.5 eqA non-nucleophilic base to neutralize HCl produced.
SolventAnhydrous DMF or DCM
Temperature0 °C to room temperature
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a solution of 3-Bromo-5-methoxybenzoic acid in anhydrous DMF, add HOBt and ammonium chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Add EDC portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.[5][6]

Part 3: Purification and Characterization

Q: I have my crude this compound, but it is impure. What is the best way to purify it?

A: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the main impurities are the urea byproduct (from carbodiimide coupling) or unreacted starting materials, recrystallization is often effective. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents for benzamides include ethanol, ethyl acetate, or mixtures with non-polar solvents like hexanes.[7]

  • Column Chromatography: For complex impurity profiles or to separate compounds with similar polarities, silica gel column chromatography is the method of choice. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired amide.

  • Acid-Base Extraction: An acid-base wash during the workup is crucial. Washing with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted carboxylic acid.

Characterization:

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. The expected chemical shifts and coupling constants for this compound should be observed.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is an indicator of high purity.

By following the guidelines and troubleshooting steps outlined in this technical support center, researchers can significantly improve the yield and purity of their this compound synthesis.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • Carbodiimide - Wikipedia. [Link]

  • Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery - Benchchem. (URL not available)
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (URL not available)
  • KR20170003387A - Preparation method of benzoic acid amide compounds - Google P
  • Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Conditions: a) Br...
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • US4036887A - Preparation of 3-bromobenzaldehyde - Google P
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. [Link]

  • Carbodiimides and Additives - Aapptec Peptides. (URL not available)
  • 3-bromo-5-methoxybenzoic acid - ChemBK. [Link]

  • Benzamide Preparation from Benzoic Acid - YouTube. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL not available)
  • Purification and crystallization of benzoylformate decarboxylase - ResearchGate. [Link]

  • 3-bromophthalide - Organic Syntheses Procedure. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. [Link]

  • Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry - Benchchem. (URL not available)
  • Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid - Benchchem. (URL not available)

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Troubleshooting low yield in Suzuki coupling of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 3-bromo-5-methoxybenzamide as a substrate. The insights provided herein are derived from established mechanistic principles and practical laboratory experience to help you navigate common pitfalls and optimize your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low yields or reaction failure in the Suzuki coupling of this compound.

Question 1: My reaction has stalled, or the conversion is very low. What are the likely causes related to my starting material?

Answer:

Low conversion with this compound often points to issues with the electronic nature and functional groups of the aryl halide.

  • Electronic Effects: The methoxy (-OCH₃) and benzamide (-CONH₂) groups are both electron-donating through resonance, which can enrich the aromatic ring with electron density. This increased electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1] Aryl halides with electron-withdrawing groups tend to be more reactive in this step.[2]

  • Amide Group Complications: The amide functionality itself can introduce complications. While generally tolerant in Suzuki couplings, amides can sometimes coordinate with the palladium center, potentially interfering with the catalytic cycle.[3][4] More significantly, under certain basic conditions, the N-H protons of the primary amide can be deprotonated, leading to side reactions or catalyst inhibition.

Troubleshooting Steps:

  • Re-evaluate Catalyst and Ligand: For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand is often required to facilitate oxidative addition. Ligands like SPhos or XPhos have proven effective in challenging coupling reactions.[5][6] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.

  • Consider a Stronger Base: While common bases like sodium or potassium carbonate are often sufficient, a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[7] These bases can accelerate the transmetalation step and may help to overcome the slow kinetics associated with electron-rich substrates.

  • Purity of Starting Materials: Ensure the this compound is pure and dry. Impurities can poison the catalyst. Similarly, ensure the boronic acid or ester coupling partner is of high quality and not partially decomposed, which can lead to protodeboronation.[8]

Question 2: I am observing significant amounts of a debrominated side product (5-methoxybenzamide). How can I prevent this?

Answer:

The formation of a debrominated (hydrodehalogenated) product is a common side reaction in Suzuki couplings.[8] This occurs when the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of the organoboron coupling partner.

Potential Hydride Sources:

  • Solvent: Solvents with available hydrogens, such as alcohols (if used as a co-solvent) or even residual water, can act as hydride donors.

  • Base: Some bases or their hydrolysis products can contribute to this side reaction.

  • Reagents: Impurities in the reagents can also be a source of hydrides.

Troubleshooting Steps:

  • Solvent Choice: Switch to an aprotic solvent system. Common choices include 1,4-dioxane, toluene, or THF, often with a minimal amount of water to aid in dissolving the base.[7][9] Ensure your solvents are anhydrous if a completely non-aqueous system is desired.

  • Base Selection: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can minimize this side reaction. If using an aqueous base, ensure the reaction is well-inertized to prevent base-promoted side reactions with dissolved oxygen.[10]

  • Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). Oxygen can participate in side reactions that may lead to catalyst decomposition and promote undesired pathways.

Question 3: My desired product is forming, but I am also getting a significant amount of homocoupling of my boronic acid. What is causing this?

Answer:

Homocoupling of the boronic acid (or ester) to form a biaryl species is another frequent side reaction. This is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.

Key Factors:

  • Oxygen: Dissolved oxygen can oxidize the palladium(0) catalyst to palladium(II), which can then participate in a catalytic cycle that leads to homocoupling.

  • Base Strength and Concentration: Strong bases in aqueous media can accelerate the rate of homocoupling.[10]

  • Temperature: Higher reaction temperatures can sometimes increase the rate of this side reaction relative to the desired cross-coupling.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Degas the solvent and the final reaction mixture thoroughly before heating. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 10-15 minutes).

  • Optimize Base and Solvent: Consider using a weaker base if homocoupling is severe. Running the reaction in a biphasic system (e.g., toluene/water) can sometimes mitigate this issue by controlling the concentration of the activated boronic acid species in the organic phase.[7]

  • Temperature Control: Try running the reaction at a lower temperature for a longer period. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst.[2][7] The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound) to form a Pd(II) complex.[11]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[2]

Q2: Which palladium catalyst and ligand combination is best for this substrate?

A2: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner and other reaction conditions.[12] However, for an electron-rich and potentially coordinating substrate like this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands are a good starting point.[13] Examples include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: SPhos, XPhos, RuPhos

N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling challenging substrates, including amides.[3][14][15]

Q3: How critical is the choice of solvent?

A3: The solvent plays a crucial role in a Suzuki coupling.[10] It must be able to dissolve the reactants and catalyst system to a reasonable extent. The polarity of the solvent can influence the rates of the different steps in the catalytic cycle.[16] Commonly used solvents include:

  • Aprotic Ethers: 1,4-Dioxane, THF

  • Aromatic Hydrocarbons: Toluene

  • Amide Solvents: DMF, DMAc (use with caution as they can sometimes participate in side reactions)

Often, a co-solvent, typically water, is used to dissolve the inorganic base.[9]

Visualizing the Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 boronate R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Optimizing the Suzuki Coupling of this compound

This protocol provides a starting point for optimization. The boronic acid partner is assumed to be a generic arylboronic acid (Ar'-B(OH)₂).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Optimization Summary

The following table summarizes key parameters and suggested starting points for optimization.

ParameterRecommended Starting ConditionsRationale & Considerations
Catalyst Loading 1-2 mol%Higher loading may be needed for difficult couplings, but start low to minimize cost and residual palladium.
Ligand SPhos or XPhos (1:2 Pd:Ligand ratio)Bulky, electron-rich ligands are often necessary for electron-rich aryl bromides.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger, non-nucleophilic bases often improve yields.[7]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents are generally preferred. Water is added to solubilize the base.[9]
Temperature 80-100 °CHigher temperatures can overcome activation barriers but may also increase side reactions.[17]
Concentration 0.1 - 0.5 MVery dilute conditions can slow the reaction, while very high concentrations can lead to solubility issues.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NIH. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]

  • NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Retrieved from [Link]

  • Scientific Update - UK. (2018, January 16). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of Amides in the Suzuki‐Miyaura Cross‐Coupling in Ecofriendly 2‐MeTHF.[a,b]. Retrieved from [Link]

  • ACS Catalysis. (n.d.). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 3-Bromo-5-methoxybenzamide. This guide is structured for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and enhance the efficiency, yield, and purity of their reactions. We will move beyond simple protocols to explore the chemical principles that govern success in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound, which is typically prepared from its corresponding carboxylic acid, 3-Bromo-5-methoxybenzoic acid.

Q1: My reaction is resulting in very low or no yield of this compound. What are the primary causes?

Low or no product formation in an amide coupling reaction is a frequent issue that can almost always be traced back to a few key factors.[1] The direct reaction between a carboxylic acid and an amine (in this case, ammonia or an ammonium salt) is generally unfavorable as it primarily results in an acid-base reaction forming a stable ammonium carboxylate salt.[2] To drive the reaction towards amide formation, the carboxylic acid's hydroxyl group, a poor leaving group, must be "activated".[2][3]

Primary Causes for Low Yield:

  • Incomplete Carboxylic Acid Activation: The most critical step is the conversion of the carboxylic acid into a more electrophilic species. If the activating agent is insufficient, degraded, or added under suboptimal conditions, the reaction will not proceed.[1]

  • Amine Deactivation: The amine nucleophile (ammonia) can be protonated by any acid present in the reaction, including the starting carboxylic acid itself, rendering it non-nucleophilic.[1][4] This is why a non-nucleophilic base is often required when using amine salts or certain coupling reagents.[1]

  • Hydrolysis: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of water in solvents or reagents will quench the intermediate, reverting it back to the starting carboxylic acid and halting the reaction.[1] Using anhydrous solvents and reagents is crucial.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically influence the reaction's success.[1] For instance, a solvent that does not fully dissolve the reagents will impede the reaction rate.

The following diagram illustrates a general troubleshooting workflow when encountering low yields.

G start Low / No Yield Observed q1 Was the carboxylic acid pre-activated or a coupling agent used? start->q1 no_activation Problem: Direct reaction is unfavorable. Solution: Activate the carboxylic acid. q1->no_activation No q2 Were anhydrous solvents and reagents used? q1->q2 Yes hydrolysis Problem: Activated intermediate hydrolyzed. Solution: Dry solvents/reagents. Run under inert atmosphere. q2->hydrolysis No q3 If using a coupling agent, was a non-nucleophilic base added? q2->q3 Yes no_base Problem: Amine was protonated. Solution: Add 2.0+ eq. of a base like DIPEA or TEA. q3->no_base No q4 Is the reaction temperature appropriate for the method? q3->q4 Yes temp_issue Problem: Insufficient energy or degradation. Solution: Consult literature for the specific reagent. Acyl chlorides often run at 0°C to RT. Coupling reactions are typically RT. q4->temp_issue No success Review purification strategy for potential product loss. q4->success Yes

Caption: Troubleshooting workflow for low amide yield.

Q2: How should I activate the 3-Bromo-5-methoxybenzoic acid? Which method is better: forming an acyl chloride or using a coupling reagent?

The choice between forming an acyl chloride or using a peptide coupling reagent depends on factors like substrate tolerance, desired purity, and operational simplicity.

Method A: Acyl Chloride Formation This is a classic, robust, and cost-effective method. The carboxylic acid is converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The acyl chloride is then reacted with an ammonia source.

  • Advantages: High reactivity, inexpensive reagents.

  • Disadvantages: Generates acidic byproduct (HCl), which must be neutralized.[4] The reagents are harsh and may not be suitable for sensitive substrates. Requires careful handling (moisture-sensitive, corrosive).

Method B: Peptide Coupling Reagents These reagents generate an activated intermediate in situ under milder conditions. Common systems include carbodiimides like EDC (often with HOBt to suppress side reactions) or uronium salts like HATU.[2][6]

  • Advantages: Milder conditions, higher functional group tolerance, fewer side products, and often higher yields.[2]

  • Disadvantages: More expensive reagents, and the byproducts (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove.

Recommendation: For general-purpose synthesis of this compound, using a coupling reagent like EDC/HOBt or HATU is often preferred due to the cleaner reaction profile and milder conditions. The acyl chloride route is a viable alternative if cost is a primary concern.

The diagram below outlines the decision-making process for choosing an activation method.

G start Start: 3-Bromo-5-methoxybenzoic Acid q_sensitivity Are there sensitive functional groups on the substrate? start->q_sensitivity coupling_reagents Use Milder Coupling Reagents (EDC/HOBt, HATU) q_sensitivity->coupling_reagents Yes q_cost Is cost a primary constraint? q_sensitivity->q_cost No recommend_coupling Recommended for higher yield and purity. coupling_reagents->recommend_coupling acyl_chloride_path Acyl Chloride Formation (SOCl₂, (COCl)₂) recommend_acyl Cost-effective but may require more optimization for purification. acyl_chloride_path->recommend_acyl q_cost->coupling_reagents No q_cost->acyl_chloride_path Yes

Sources

Common side products in the synthesis of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during the synthesis of this and structurally related benzamides. Our focus is on the causality behind side product formation and providing field-proven strategies to troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by users during their synthetic campaigns. Each answer provides a mechanistic explanation for the problem and offers actionable solutions.

FAQ 1: My final product is contaminated with isomeric impurities. What is the likely source?

Answer: Isomeric impurities in your final this compound product almost certainly originate from the starting material, 3-Bromo-5-methoxybenzoic acid. The electrophilic aromatic bromination of 3-methoxybenzoic acid is not perfectly regioselective. The methoxy group is a powerful ortho-, para- director, while the carboxylic acid group is a meta- director. This electronic conflict can lead to the formation of undesired isomers, such as 2-bromo-5-methoxybenzoic acid and 3-bromo-4-methoxybenzoic acid, which then carry through the amidation step.

Troubleshooting & Prevention:

  • Starting Material Analysis: Before beginning the amidation, rigorously purify the 3-Bromo-5-methoxybenzoic acid starting material, typically by recrystallization. Confirm its purity and the absence of isomers by ¹H NMR and LC-MS.

  • Alternative Synthetic Routes: If isomeric purity is a persistent issue, consider alternative multi-step routes that build the substitution pattern unambiguously, although this is often more time-consuming.

FAQ 2: The amidation reaction is sluggish, stalls, or results in a low yield. What factors should I investigate?

Answer: A slow or incomplete amidation reaction is a common hurdle. The direct reaction between a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt, which is unreactive.[1][2] To overcome this, the carboxylic acid must be "activated." Issues typically arise from inefficient activation or subsequent reaction conditions.

Potential Causes & Solutions:

Potential CauseMechanistic ExplanationRecommended Solution
Insufficient Acid Activation The conversion of the carboxylic acid to a more electrophilic species (e.g., acid chloride, active ester) is incomplete.For Acid Chloride Route: Ensure your chlorinating agent (e.g., SOCl₂, oxalyl chloride) is fresh and used in sufficient excess (typically 1.2-1.5 equivalents). A catalytic amount of DMF can accelerate the reaction with thionyl chloride.[3] For Coupling Agent Route: Use a high-quality coupling agent (e.g., EDC, HATU). Ensure reaction conditions are anhydrous, as moisture will consume the agent.[4][5]
Acid-Base Neutralization When using the acid chloride method, the HCl byproduct neutralizes the ammonia or amine nucleophile, rendering it non-nucleophilic.[6]Use a significant excess of the ammonia solution (e.g., 5-10 equivalents) or add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl.
Poor Solubility Reactants may not be adequately dissolved in the chosen solvent, limiting their ability to react.Select a solvent system that dissolves all components. For the acid chloride route, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.[3] For coupling reactions, DMF or acetonitrile are common choices.[4]
Low Temperature While initial reagent addition is often performed at low temperatures (0 °C) to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion.After the initial exothermic phase, allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction remains stalled.
FAQ 3: I have isolated an unexpected, high-melting, and poorly soluble white solid. What is it?

Answer: This is a classic signature of side reactions involving the highly reactive acid chloride intermediate. The two most probable identities for this byproduct are (3-bromo-5-methoxybenzoic) anhydride and the N,N-bis(3-bromo-5-methoxybenzoyl)amine .[6]

  • (3-bromo-5-methoxybenzoic) Anhydride: Forms when a molecule of 3-bromo-5-methoxybenzoyl chloride reacts with a molecule of unreacted 3-bromo-5-methoxybenzoic acid (or its carboxylate salt). This can happen if the conversion to the acid chloride is not complete.

  • N,N-bis(3-bromo-5-methoxybenzoyl)amine: Forms when the desired product, this compound, acts as a nucleophile and is acylated a second time by another molecule of the highly reactive acid chloride. This is especially probable if there is a high local concentration of the acid chloride.[6]

Prevention: The key is to control the concentration of the reactive acid chloride.

  • Slow Addition: Add the solution of 3-bromo-5-methoxybenzoyl chloride dropwise to a cooled, vigorously stirred solution containing an excess of ammonia. This ensures the acid chloride is consumed by the intended nucleophile (ammonia) immediately upon addition, preventing it from reacting with itself or the product.

  • Temperature Control: Maintain a low temperature (0 °C) during the addition to moderate the reaction rate.

Diagram: Primary vs. Side Product Formation Pathways

G cluster_side Side Reactions (High [Acyl Chloride]) Acid 3-Bromo-5-methoxy- benzoic Acid SOCl2 SOCl₂ or Coupling Agent Acid->SOCl2 AcidChloride Activated Intermediate (e.g., Acyl Chloride) SOCl2->AcidChloride Activation AcidChloride->Acid Hydrolysis Product Desired Product: This compound AcidChloride->Product + NH₃ (Main Path) (Fast) Anhydride Side Product: Anhydride AcidChloride->Anhydride + Unreacted Acid BisAmide Side Product: N,N-bis(acyl)amine AcidChloride->BisAmide + Product Ammonia Ammonia (NH₃) (Excess) Ammonia->Product Water Trace H₂O Water->Acid

Caption: Reaction pathways in the synthesis of this compound.

FAQ 4: My workup and purification are complete, but the final product is still contaminated with the starting carboxylic acid. Why?

Answer: The presence of the starting carboxylic acid after the reaction is complete points to one of two issues: incomplete reaction or hydrolysis.

  • Incomplete Reaction: As discussed in FAQ 2, the reaction may have stalled. Re-evaluating your activation method and reaction conditions is the first step.

  • Hydrolysis: This can occur at two stages:

    • Hydrolysis of the Acid Chloride: The acid chloride intermediate is highly sensitive to moisture. If the reaction is not performed under strictly anhydrous conditions, the intermediate will hydrolyze back to the carboxylic acid before it can react with ammonia.

    • Hydrolysis of the Amide Product: Amides are generally stable, but they can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[7][8][9] An aggressive aqueous workup (e.g., washing with strong acid or base) could cause partial hydrolysis of your product.

Preventative Measures:

  • Ensure Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., N₂ or Ar) to prevent hydrolysis of the acid chloride.

  • Mild Workup: Wash the organic layer with neutral or mildly basic solutions like saturated sodium bicarbonate (to remove excess acid) and brine. Avoid prolonged contact with strong acids or bases.

Validated Experimental Protocols

The following protocols are designed to maximize yield and purity by controlling the factors discussed above.

Protocol A: Synthesis via Acid Chloride Intermediate (Optimized for Purity)

This is the most common and cost-effective method. Success hinges on careful control of the reaction conditions.

Step 1: Synthesis of 3-Bromo-5-methoxybenzoyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a base trap (e.g., NaOH solution), add 3-bromo-5-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in thionyl chloride (SOCl₂, 2.0 eq). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 3-bromo-5-methoxybenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation

  • Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (~10 eq) in an ice-water bath (0 °C).

  • Reagent Preparation: Dissolve the crude 3-bromo-5-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane (DCM).

  • Controlled Addition: Add the DCM solution of the acid chloride dropwise via an addition funnel to the cold, vigorously stirred ammonia solution over 30-45 minutes. A white precipitate of the amide will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold DCM.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Diagram: Optimized Workflow for Amidation via Acid Chloride

G start Start: Crude Acyl Chloride in Anhydrous DCM prep_amine Prepare Cold (0 °C) Excess Aqueous NH₃ Solution addition Slow, Dropwise Addition of Acyl Chloride Solution to NH₃ with Vigorous Stirring start->addition prep_amine->addition rt_stir Warm to Room Temperature and Stir for 1-2 Hours addition->rt_stir filtration Vacuum Filtration to Isolate Crude Product rt_stir->filtration wash Wash Filter Cake: 1. Cold Water 2. Cold DCM filtration->wash purify Recrystallization (Ethanol/Water) wash->purify end Final Product: Pure this compound purify->end

Caption: Workflow for minimizing side products during amidation.

Protocol B: Amide Synthesis using EDC/HOBt Coupling

This method avoids the highly reactive and moisture-sensitive acid chloride intermediate, making it a good alternative if Protocol A proves problematic. It is generally milder but requires removal of coupling agent byproducts.[4][5]

  • Setup: To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and the amine source (e.g., a 2M solution of ammonia in IPA, 1.5 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide. BenchChem.
  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. Available at: Chemistry Stack Exchange. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • ResearchGate. (2008). Benzamide hydrolysis in strong acids — The last word. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290–297. [Link]

  • BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. BenchChem.
  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. BenchChem.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. BenchChem.

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Byproducts of 3-Bromo-5-methoxybenzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-methoxybenzamide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Introduction: Navigating the Synthesis Pathway

The synthesis of this compound typically involves a two-stage process: the electrophilic bromination of a methoxybenzoic acid precursor followed by the amidation of the resulting brominated carboxylic acid. While seemingly straightforward, each stage presents unique challenges, primarily concerning byproduct formation and subsequent purification. This guide will equip you with the knowledge to identify, troubleshoot, and remove these common impurities.

A common synthetic route starts with 3-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the presence of the deactivating carboxyl group at the meta position complicates the regioselectivity of bromination, often leading to a mixture of isomeric products.[1] The subsequent amidation step, while generally high-yielding, can leave unreacted starting materials or coupling agent residues that require targeted removal.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Issues Arising from the Bromination Stage

Question 1: My final product is contaminated with an isomeric byproduct. How can I identify and remove it?

Root Cause Analysis: This is the most common and challenging issue when synthesizing this compound from 3-methoxybenzoic acid. The methoxy group directs bromination to the ortho and para positions (positions 2, 4, and 6), while the meta-directing carboxyl group has a weaker influence. This electronic competition often results in the formation of not only the desired 3-bromo isomer but also significant amounts of regioisomers, such as 2-Bromo-5-methoxybenzoic acid.[1][4] These isomers have very similar physical properties, making their separation difficult.[5]

Troubleshooting Protocol: Isomer Separation

  • Initial Assessment (TLC/LC-MS):

    • Before any purification, analyze your crude product using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Co-spot your crude material with the starting 3-methoxybenzoic acid to confirm the consumption of the starting material.

    • Multiple spots with similar Rf values (TLC) or peaks with the same mass but different retention times (LC-MS) are indicative of isomeric byproducts.

  • Step-by-Step Removal Strategy:

    • Fractional Recrystallization: This technique exploits subtle differences in the solubility of isomers.[5]

      • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). The ideal solvent will dissolve the crude mixture at high temperatures but show differential solubility for the isomers upon cooling.

      • Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize first. If the desired product is more soluble, the initial crystals will be enriched in the byproduct.

      • Analysis: Filter the crystals and analyze both the solid and the filtrate by TLC or LC-MS to determine which fraction is enriched with your desired product. Multiple recrystallization steps may be necessary.

    • Column Chromatography: This is the most effective method for separating isomers with close polarities.[6]

      • Stationary Phase: Standard silica gel is typically effective.

      • Mobile Phase (Eluent): Start with a non-polar solvent system like Hexane/Ethyl Acetate. A typical starting gradient is 9:1, gradually increasing the polarity to 7:3 or 5:5. The optimal eluent system will show good separation between the spots on your analytical TLC plate.

      • Execution: Carefully load your crude product onto the column and begin elution. Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.

Impurity Type Origin Recommended Removal Method
Regioisomers (e.g., 2-Bromo-5-methoxybenzamide)Non-selective bromination of 3-methoxybenzoic acidColumn Chromatography, Fractional Recrystallization
Unreacted Starting Material (3-methoxybenzoic acid)Incomplete bromination reactionAcid-base extraction (wash with NaHCO₃ solution)
Di-brominated ProductsUse of excess brominating agentColumn Chromatography
Part 2: Issues Arising from the Amidation Stage

Question 2: After the amidation reaction, my crude product contains unreacted 3-Bromo-5-methoxybenzoic acid. How do I remove it?

Root Cause Analysis: The direct reaction between a carboxylic acid and an amine to form an amide is often an equilibrium process that requires activation of the carboxylic acid.[7] Incomplete activation or insufficient reaction time can leave a significant amount of the acidic starting material in your crude product. Fortunately, the acidic nature of the carboxylic acid makes it easily separable from the neutral amide product.

Troubleshooting Protocol: Removal of Acidic Impurities

This protocol utilizes a liquid-liquid extraction workup based on the differential solubility of acidic and neutral compounds in aqueous and organic phases.

dot

Caption: Liquid-liquid extraction workflow for purification.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cap the funnel, shake gently while venting frequently, and then allow the layers to separate. The unreacted 3-Bromo-5-methoxybenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Drain and discard the aqueous (bottom) layer. Repeat this wash two more times.[3]

  • Neutralization/Amine Removal (Optional): If your amidation used an excess of an amine starting material, or a basic catalyst (like DIPEA), perform a wash with a dilute acidic solution (e.g., 1M HCl) to remove these basic impurities.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified amide product.

Question 3: My amidation reaction (using a coupling agent like EDC) is complete, but the product is contaminated with a water-soluble byproduct. What is it and how do I remove it?

Root Cause Analysis: Carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.[7] During the reaction, EDC is converted into a urea byproduct (in this case, 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU). While the reaction is efficient, this urea byproduct must be removed from the final product.

Troubleshooting Protocol: Removal of Urea Byproducts

The good news is that EDU is highly water-soluble, especially under acidic conditions. The standard aqueous workup described in the previous question is highly effective for its removal.

  • Follow the Extraction Protocol: Perform the liquid-liquid extraction as detailed in the "Removal of Acidic Impurities" section.

  • Acidic Wash is Key: The wash with dilute HCl is particularly important. It protonates the dimethylamino group of the EDU byproduct, rendering it highly soluble in the aqueous layer, thus ensuring its complete removal from the organic phase containing your desired amide.[3]

  • Purity Check: After the workup, confirm the absence of the urea byproduct by ¹H NMR. The characteristic signals for the urea byproduct will be absent in the spectrum of the purified material.

By systematically addressing these common issues, you can significantly improve the purity and yield of your this compound synthesis, paving the way for successful downstream applications.

References

  • BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers. BenchChem.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. BenchChem.
  • ChemBK. (2024). 3-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • National Science Foundation. (2022).
  • Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Scribd. Final Benzamide Preparations. Retrieved from [Link]

  • PubChemLite. 3-[(4-bromophenyl)methoxy]benzoic acid (C14H11BrO3). Retrieved from [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

Sources

Addressing solubility issues of 3-Bromo-5-methoxybenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-methoxybenzamide Solubility

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its aromatic structure, featuring both an amide group and a halogen, can present unique solubility hurdles.

This guide provides a structured, question-and-answer approach to troubleshooting common solubility issues. We will delve into the underlying chemical principles, offer systematic protocols for solubility determination and enhancement, and provide data-driven recommendations to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in common organic solvents?

A1: The limited solubility of this compound stems from a combination of its molecular structure and intermolecular forces.

  • Molecular Structure: The compound possesses a rigid aromatic ring, a methoxy group (-OCH₃), a bromine atom (-Br), and a primary amide group (-CONH₂).[2] The planarity of the benzene ring can promote efficient crystal packing, leading to a stable crystal lattice that is difficult for solvent molecules to disrupt.

  • Intermolecular Forces: The primary amide group is the main contributor to its low solubility. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3] This allows molecules of this compound to form strong intermolecular hydrogen bonds with each other, creating a stable solid state.[3] Overcoming these strong solute-solute interactions requires a solvent that can effectively compete for these hydrogen bonding sites. Aromatic polyamides, a related class of compounds, are also known for their poor solubility due to strong intermolecular hydrogen bonding.[4]

Q2: I'm starting a new project with this compound. Which solvents should I try first?

A2: A good starting point is to select a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the behavior of structurally similar compounds like benzamide, we can predict a likely trend in solubility. For benzamide, the solubility generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5][6]

Here is a recommended starting panel of solvents for this compound, categorized by their properties:

Solvent Category Recommended Solvents Rationale
Polar Protic Methanol, EthanolCan act as both hydrogen bond donors and acceptors, effectively solvating the amide group.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Have large dipole moments and can act as hydrogen bond acceptors. DMSO is a particularly strong solvent for many poorly soluble compounds.[7]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneOffer moderate polarity and can accept hydrogen bonds.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGenerally less effective for polar compounds but can be useful in mixtures.

It is advisable to start with small-scale solubility tests before committing a large amount of material.

Q3: My compound won't dissolve even in the recommended solvents at room temperature. What should I do next?

A3: If room temperature dissolution is unsuccessful, a systematic approach to enhancing solubility is necessary. The following flowchart outlines a decision-making process for troubleshooting.

G cluster_0 Solubility Troubleshooting Workflow A Initial Insolubility at Room Temperature B Apply Gentle Heating (e.g., 40-60 °C) A->B Step 1 E Use Sonication B->E Alternative/Concurrent Step F Consider Solvent Mixtures B->F If still insoluble C Increase Polarity? (e.g., add DMF, DMSO) D Decrease Polarity? (e.g., add Toluene, DCM) E->F F->C Systematic Approach F->D G Successful Dissolution F->G If successful H Precipitation Upon Cooling? G->H Upon cooling I Characterize Precipitate (e.g., NMR, LC-MS) H->I If yes J Optimize Solvent Ratio & Temperature H->J If no I->J

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 3-bromo-5-methoxybenzamide. Our goal is to equip you with the scientific rationale behind experimental choices to navigate the complexities of your synthetic challenges.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring an electron-rich aromatic ring due to the methoxy group, a primary amide, and a bromine atom, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group can make oxidative addition more challenging compared to electron-deficient aryl halides. Furthermore, the presence of the amide group can lead to potential side reactions or catalyst inhibition. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low to No Product Formation

Q: I am not observing any significant formation of my desired product in a Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in a Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation, the choice of catalyst system, or reaction conditions. This compound is an electron-rich aryl bromide, which can make the oxidative addition step of the catalytic cycle sluggish.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst System:

    • Rationale: The electron-rich nature of the aryl bromide requires a palladium catalyst system that is sufficiently electron-rich and sterically hindered to promote oxidative addition.

    • Solution:

      • Catalyst Precursor: Start with a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that is easily reduced in situ, such as Pd(OAc)₂.

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands are excellent choices. For initial screening, consider XPhos, SPhos, or RuPhos. These ligands are known to accelerate both oxidative addition and reductive elimination.

  • Ineffective Base:

    • Rationale: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[1] Its strength and solubility can significantly impact the reaction rate.

    • Solution: A screening of bases is recommended. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings, particularly with electron-rich substrates. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Inadequate Solvent System:

    • Rationale: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is typically used in Suzuki reactions to dissolve both the organic substrate and the inorganic base.

    • Solution: A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v). Toluene/water or THF/water can also be effective. Ensure your organic solvent is properly degassed to prevent catalyst oxidation.

  • Catalyst Deactivation:

    • Rationale: The primary amide functionality in this compound could potentially coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this issue by favoring the formation of the active catalytic species.

Problem 2: Significant Debromination of Starting Material

Q: My main byproduct is 3-methoxybenzamide, resulting from debromination. How can I suppress this side reaction?

A: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling, especially with electron-rich aryl halides. It occurs when the aryl-palladium intermediate reacts with a hydride source before coupling with the desired partner.

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride:

    • Rationale: The hydride source can be trace water, the solvent, or even the base.

    • Solution:

      • Anhydrous Conditions: While some Suzuki reactions benefit from water, if debromination is severe, consider switching to anhydrous conditions with a soluble base like Cs₂CO₃.

      • Solvent Choice: Solvents like DMF can sometimes promote dehalogenation more than toluene or dioxane.

      • Base Selection: Avoid bases that can act as hydride donors.

  • Highly Active Catalyst System:

    • Rationale: A very active catalyst might favor the debromination pathway.

    • Solution:

      • Ligand Tuning: Switching to a slightly less electron-rich or sterically bulky ligand can sometimes disfavor the debromination pathway relative to the desired cross-coupling.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of debromination more significantly than the rate of the desired reaction.

Problem 3: Amide Hydrolysis

Q: I am concerned about the potential for hydrolysis of the benzamide group under my reaction conditions. Is this a valid concern, and how can I prevent it?

A: Yes, amide hydrolysis is a valid concern, especially under strongly basic or acidic conditions at elevated temperatures. While amides are generally more stable to hydrolysis than esters, prolonged heating in the presence of a strong base and water can lead to the formation of the corresponding carboxylic acid.

Potential Causes & Step-by-Step Solutions:

  • Strongly Basic Aqueous Conditions:

    • Rationale: The combination of a strong base (like NaOH or KOH) and water at high temperatures is a classic condition for amide hydrolysis.

    • Solution:

      • Choice of Base: Use milder bases like K₂CO₃ or K₃PO₄ instead of hydroxides. Carbonates and phosphates are generally less prone to causing amide hydrolysis under typical cross-coupling conditions.

      • Anhydrous Conditions: If feasible for your specific coupling reaction (e.g., some variations of Suzuki, Stille, or Sonogashira), running the reaction under anhydrous conditions will eliminate the risk of hydrolysis.

      • Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is a good starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A1: A robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (4 mol%). For the base, K₃PO₄ (2-3 equivalents) is a good choice, and a solvent system of 1,4-dioxane/water (10:1) at 80-100 °C is recommended.[1]

Q2: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?

A2: For a Buchwald-Hartwig amination, a catalyst system consisting of Pd₂(dba)₃ (1-2 mol%) and a sterically demanding ligand like XPhos or RuPhos (2-4 mol%) is a good starting point. A strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.2-1.5 equivalents) is typically required. Toluene or 1,4-dioxane are common solvents, with reaction temperatures ranging from 80-110 °C.[2][3] Given the electron-rich nature of the substrate, a more active catalyst system is generally beneficial.

Q3: Can I perform a Sonogashira coupling with this compound, and what conditions should I use?

A3: Yes, a Sonogashira coupling should be feasible. A standard catalyst system involves a palladium source like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst such as CuI (1-5 mol%).[4][5] An amine base, which often doubles as the solvent (e.g., triethylamine or diisopropylamine), is typically used. The reaction can often be run at room temperature to 60 °C. If the standard conditions fail, a copper-free Sonogashira protocol using a more electron-rich and bulky phosphine ligand might be necessary.

Q4: Is the Heck reaction a suitable choice for this compound, and what are the key considerations?

A4: The Heck reaction is a viable option for coupling with alkenes.[6] For electron-rich aryl bromides, the reaction may require higher temperatures (100-140 °C). A common catalyst is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃. An organic base such as triethylamine is typically used, and polar aprotic solvents like DMF or NMP are often employed.

Summary of Recommended Starting Conditions

The following table provides recommended starting conditions for various cross-coupling reactions with this compound. Optimization will likely be necessary for specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos or XPhos (4)K₃PO₄ (2-3)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOt-Bu (1.5)Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)- (or PPh₃)TriethylamineTriethylamine25-60
Heck Pd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)Triethylamine (2)DMF or NMP100-140

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed water to achieve the desired solvent ratio (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.

Catalyst_Selection_Workflow cluster_start Reaction Planning cluster_screening Initial Screening cluster_troubleshooting Troubleshooting cluster_optimization Optimization Start Define Coupling Reaction (Suzuki, Buchwald, etc.) InitialCatalyst Select Initial Catalyst System (e.g., Pd(OAc)₂ / SPhos for Suzuki) Start->InitialCatalyst RunReaction Run Initial Reaction (Standard Conditions) InitialCatalyst->RunReaction Analyze Analyze Results (Yield, Byproducts) RunReaction->Analyze LowYield Low/No Yield? Analyze->LowYield < 50% Yield FineTune Fine-Tune Conditions (Temp, Concentration) Analyze->FineTune > 50% Yield Debromination Debromination? LowYield->Debromination Yes OptimizeBase Optimize Base (e.g., K₃PO₄ -> Cs₂CO₃) LowYield->OptimizeBase No ChangeLigand Change Ligand (e.g., SPhos -> XPhos) Debromination->ChangeLigand No Anhydrous Consider Anhydrous Conditions Debromination->Anhydrous Yes OptimizeBase->RunReaction OptimizeBase->ChangeLigand ChangeLigand->RunReaction ChangeSolvent Optimize Solvent/Temp ChangeLigand->ChangeSolvent ChangeSolvent->RunReaction Anhydrous->RunReaction ScaleUp Scale-Up FineTune->ScaleUp

Caption: A decision tree for catalyst selection and reaction optimization.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Royal Society of Chemistry. (2007). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. [Link]

  • MDPI. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • ResearchGate. (2018). Optimization of Heck reaction conditions. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2013). Optimization of conditions for the Heck reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • National Institutes of Health. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • National Institutes of Health. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • ResearchGate. (2014). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • ResearchGate. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Quora. (2019). Why are amides resist hydrolysis in plain water?[Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • National Institutes of Health. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]

  • IntechOpen. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2004). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

Sources

Minimizing homocoupling side reactions with 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Minimizing Homocoupling with 3-Bromo-5-methoxybenzamide

Welcome to the technical support resource for professionals using this compound in synthetic applications. As Senior Application Scientists, we understand that while this intermediate is valuable, its use in palladium-catalyzed cross-coupling reactions can be hampered by the formation of homocoupling byproducts. This guide provides in-depth, field-proven troubleshooting advice and protocols to help you maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions?

Homocoupling is a common side reaction where two identical molecules couple together instead of with the intended reaction partner. With this compound, two primary types of homocoupling can occur:

  • Reductive Homocoupling (Ullmann-type): Two molecules of this compound react to form 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxamide. This consumes your starting aryl bromide.

  • Coupling Partner Homocoupling: The nucleophilic partner couples with itself. The most prevalent example is the oxidative homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions.[1][2] Boronic acids can also homocouple in Suzuki reactions, particularly in the presence of oxygen.[3][4]

Q2: Why is minimizing homocoupling so critical?

Homocoupling side reactions are detrimental for several reasons:

  • Reduced Yield: They consume expensive starting materials and reagents, directly lowering the yield of your target molecule.[1]

  • Complicated Purification: Homocoupled byproducts often have similar polarities and molecular weights to the desired product, making chromatographic separation difficult and time-consuming.

  • Inaccurate Stoichiometry: Consumption of one reaction partner through homocoupling disrupts the optimal stoichiometry, further inhibiting the desired cross-coupling reaction.

Q3: Which cross-coupling reactions are most susceptible to these side reactions when using this compound?

While possible in many palladium-catalyzed reactions, homocoupling is particularly prevalent in:

  • Suzuki-Miyaura Coupling: Both reductive homocoupling of the aryl bromide and homocoupling of the boronic acid partner are known issues.[5][6]

  • Sonogashira Coupling: The oxidative homocoupling of the terminal alkyne (Glaser coupling) is a very common and often significant side reaction.[7][8]

  • Buchwald-Hartwig Amination: Reductive homocoupling of the aryl bromide can compete with the desired C-N bond formation.[9][10]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q4: I'm seeing a significant amount of 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxamide in my Suzuki reaction. What's causing this?

This byproduct is the result of the reductive homocoupling of this compound. The mechanism can be complex, but it is often promoted by conditions that lead to the disproportionation of Pd(I) intermediates or side reactions involving the Pd(0) catalyst. Another major pathway involves the homocoupling of the boronic acid partner, which then consumes the Pd(II) species required for the main catalytic cycle, indirectly favoring other side reactions.[3][11]

Visualizing the Competing Pathways

The diagram below illustrates the desired Suzuki cross-coupling cycle versus the undesired boronic acid homocoupling pathway, which is often promoted by oxygen.

G cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Pathway Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X O2 O2 (Oxidant) Pd0->O2 Oxidation PdII_Ar L-Pd(II)-Ar(X) OA->PdII_Ar TM Transmetalation PdII_Ar->TM PdII_Ar_Ar L-Pd(II)-Ar(Ar') TM->PdII_Ar_Ar Ar_BOH Ar'-B(OH)2 (Base Activated) Ar_BOH->TM RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Product RE->Product PdII Pd(II) Species TM2 Transmetalation PdII->TM2 PdII_Ar2 Pd(II)-(Ar')2 TM2->PdII_Ar2 Ar_BOH2 2 x Ar'-B(OH)2 Ar_BOH2->TM2 RE2 Reductive Elimination PdII_Ar2->RE2 Byproduct Ar'-Ar' Byproduct RE2->Byproduct O2->PdII

Caption: Competing Suzuki cross-coupling and boronic acid homocoupling pathways.

Q5: How can I systematically minimize homocoupling in my Suzuki reaction?

A systematic approach is crucial. Follow this troubleshooting workflow to optimize your reaction conditions.

Troubleshooting Workflow: Suzuki Coupling

G start High Homocoupling Detected atm Step 1: Ensure Rigorous Inert Atmosphere start->atm degas Degas solvents (freeze-pump-thaw or sparge with Ar/N2). Use a glovebox if possible. atm->degas Action base Step 2: Evaluate the Base degas->base base_choice Switch to a weaker base (e.g., K3PO4, K2CO3, Cs2CO3). Avoid strong alkoxide bases if possible. base->base_choice Action ligand Step 3: Screen Ligands base_choice->ligand ligand_choice Use bulky, electron-rich phosphine ligands. Examples: SPhos, XPhos, RuPhos. These promote reductive elimination over side reactions. ligand->ligand_choice Action temp Step 4: Optimize Temperature ligand_choice->temp temp_choice Lower the reaction temperature. Homocoupling often has a higher activation energy. temp->temp_choice Action slow Step 5: Modify Addition Procedure temp_choice->slow slow_choice Add the boronic acid solution slowly via syringe pump. This keeps its instantaneous concentration low. slow->slow_choice Action end Optimized Reaction: Maximized Cross-Coupling slow_choice->end

Caption: A systematic workflow for troubleshooting Suzuki coupling homocoupling.

Troubleshooting Guide: Sonogashira Coupling

Q6: My Sonogashira reaction is producing a large amount of a diyne byproduct. What is happening and how do I stop it?

You are observing the Glaser-Hay homocoupling of your terminal alkyne.[2][12] This is an oxidative dimerization catalyzed by the copper(I) co-catalyst, and it is highly promoted by the presence of oxygen.[1][7] The copper acetylide intermediate, which is crucial for the desired cross-coupling, is intercepted by an oxidant (O₂) and dimerizes.

Q7: What are the most effective strategies to suppress Glaser-Hay homocoupling?

The key is to target the components that cause the side reaction: oxygen and copper.

StrategyDescriptionKey Considerations
1. Rigorous Oxygen Exclusion This is the most critical first step. Oxygen is the terminal oxidant for the Glaser coupling.[1][8]Use freeze-pump-thaw cycles (3x) for solvents. Thoroughly sparge all reagents with argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction.
2. Copper-Free Conditions Eliminating the copper co-catalyst directly removes the primary mediator of homocoupling.[7][13]May require more active palladium catalysts, specialized ligands (e.g., XPhos), higher temperatures, or a different base (e.g., Cs₂CO₃) to facilitate the catalytic cycle.
3. Use of a Reducing Atmosphere A mild reducing atmosphere can quench residual oxygen, preventing the oxidative dimerization.A study by Ho, et al., demonstrated that using a dilute hydrogen atmosphere (e.g., 10-40% H₂ in N₂ or Ar) can dramatically reduce homocoupling to as low as 2%.[1][14]
4. Optimize Base and Solvent The choice of amine base can influence the rate of side reactions.Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine in minimizing side reactions.[7] Acetonitrile has been found to be an effective solvent in some cases.[1]
5. Slow Addition of Alkyne Adding the terminal alkyne slowly via syringe pump keeps its concentration low, disfavoring the bimolecular homocoupling reaction.This is particularly useful when working with valuable or complex alkynes.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q8: I'm observing hydrodehalogenation and some homocoupling of this compound in my Buchwald-Hartwig reaction. What are the likely causes?

These side reactions often point to issues within the catalytic cycle.

  • Hydrodehalogenation (Ar-H formation): This occurs when a palladium-hydride (Pd-H) species is formed, which can undergo reductive elimination to give the dehalogenated arene.[15] This can compete with the main cycle.

  • Homocoupling (Ar-Ar formation): This can arise from β-hydride elimination from the palladium-amido complex, which can lead to pathways that regenerate Ar-Pd species, eventually leading to homocoupling.[9][10]

Q9: How can I optimize my Buchwald-Hartwig amination to favor C-N bond formation?

Optimization requires careful selection of the catalyst system and conditions.

ParameterRecommendationRationale
Catalyst/Ligand Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky, electron-rich biarylphosphine ligand.[10][16]Precatalysts ensure efficient and clean generation of the active Pd(0) species.[17] Bulky ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines) accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[10][18]
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard.[10][18]The base is critical for deprotonating the amine to form the active nucleophile. However, if your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[10]
Solvent Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are commonly used.[10][19]Water and oxygen can deactivate the catalyst. Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[17]
Temperature Run the reaction at the lowest temperature that provides a reasonable rate.Higher temperatures can sometimes accelerate side reactions more than the desired amination.

Analytical Methods for Byproduct Detection

Q10: How can I best identify and quantify the homocoupled byproducts in my reaction mixture?

A multi-technique approach is often best for a complete picture of your reaction's outcome.[20]

TechniquePrimary Use & AdvantagesLimitations
LC-MS Screening & Identification: Excellent for rapid screening of crude reaction mixtures. Provides molecular weight information of byproducts, confirming their identity.Quantification can be less accurate without proper calibration standards for each byproduct.
HPLC Quantification: The preferred method for accurate quantification of the main product and impurities. High resolution can separate closely related isomers and byproducts.[20]Requires development of a robust analytical method and reference standards for accurate quantification.
GC-MS Volatile Byproducts: Useful for identifying and quantifying volatile or semi-volatile byproducts and starting materials.[20]Not suitable for non-volatile or thermally labile compounds, such as the benzamide product itself, without derivatization.
NMR Spectroscopy Structural Elucidation: Unambiguous structural confirmation of unknown byproducts. Quantitative NMR (qNMR) can provide highly accurate quantification without needing a specific standard for the byproduct itself.[20]Lower sensitivity compared to mass spectrometry-based methods. Requires isolation of the byproduct for full structural elucidation.

Optimized Protocol Example: Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser-Hay homocoupling when coupling this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, Degassed Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and Cs₂CO₃ under an inert atmosphere (e.g., in a glovebox).

  • Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Zhang, Y., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(28), 16290–16296. Available at: [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive.com. Available at: [Link]

  • Organic Chemistry. (2021). Glaser Coupling Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic-Chemistry.org. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Zhang, X.-M., et al. (2009). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 74(15), 5521–5528. Available at: [Link]

  • Inamoto, K., et al. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 9(12), 2333–2336. Available at: [Link]

  • Vanyorek, L., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 26(16), 4991. Available at: [Link]

  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-82. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Lab.Training. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]

Sources

Validation & Comparative

A Comparative Study of 3-Bromo-5-methoxybenzamide and Other Halogenated Benzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Benzamide Drug Discovery

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with diverse pharmacological activities. The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzamide scaffold is a well-established and powerful tool for modulating a molecule's physicochemical and biological properties. Halogenation can profoundly influence lipophilicity, metabolic stability, binding affinity, and target selectivity, thereby offering a nuanced approach to drug design and optimization.[1] This guide provides a comparative analysis of 3-Bromo-5-methoxybenzamide and its halogenated analogues, offering insights into the subtle yet significant impact of halogen substitution on the benzamide framework. While direct comparative experimental data for these specific analogues is limited in publicly available literature, this guide synthesizes established structure-activity relationship (SAR) principles and data from structurally related compounds to provide a predictive comparison. We will delve into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by detailed experimental protocols for their evaluation.

Physicochemical Properties: A Comparative Overview

The nature and position of the halogen atom on the benzamide ring system directly influence key physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic profile. Here, we compare the predicted and known properties of this compound with its chloro and fluoro analogues.

PropertyThis compound3-Chloro-5-methoxybenzamide3-Fluoro-5-methoxybenzamide
Molecular Formula C₈H₈BrNO₂C₈H₈ClNO₂C₈H₈FNO₂
Molecular Weight 230.06 g/mol 185.60 g/mol 169.15 g/mol
LogP (Predicted) 1.6 - 2.11.5 - 2.01.3 - 1.8
Topological Polar Surface Area 46.5 Ų46.5 Ų46.5 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222

Data compiled from various chemical databases.

Analysis of Physicochemical Trends:

  • Molecular Weight: As expected, the molecular weight decreases as we move from bromine to chlorine and then to fluorine, reflecting the atomic mass of the halogen.

  • Lipophilicity (LogP): The predicted LogP values suggest that lipophilicity generally decreases with the electronegativity of the halogen, with the bromo- derivative being the most lipophilic and the fluoro- derivative being the least. This trend is crucial as lipophilicity affects membrane permeability and target engagement.

  • Polar Surface Area and Hydrogen Bonding: The topological polar surface area and the number of hydrogen bond donors and acceptors remain constant across these analogues, as the halogen substitution does not directly involve these functional groups. This suggests that differences in their biological activity are more likely to be driven by steric and electronic effects rather than changes in their hydrogen bonding potential.

Synthesis of 3-Halogenated-5-methoxybenzamides: A General Approach

The synthesis of this compound and its analogues can be achieved through a multi-step process starting from a readily available precursor like 3-hydroxy-5-methoxybenzoic acid. The general synthetic route is outlined below.

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Esterification cluster_2 Step 3: Methylation cluster_3 Step 4: Amidation 3-Hydroxy-5-methoxybenzoic_acid 3-Hydroxy-5-methoxybenzoic acid Halogenated_intermediate 3-Halo-5-hydroxybenzoic acid 3-Hydroxy-5-methoxybenzoic_acid->Halogenated_intermediate NBS/NCS/Selectfluor Ester Methyl 3-Halo-5-hydroxybenzoate Halogenated_intermediate->Ester MeOH, H+ Methoxy_ester Methyl 3-Halo-5-methoxybenzoate Ester->Methoxy_ester MeI, K2CO3 Final_Product 3-Halo-5-methoxybenzamide Methoxy_ester->Final_Product NH3 or (NH4)2CO3 MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and incubate for 24h. Compound_Treatment 2. Treat cells with serial dilutions of the test compounds. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24, 48, 72h). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4h. Incubation->MTT_Addition Formazan_Solubilization 5. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at ~570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate cell viability and determine IC50 values. Absorbance_Measurement->Data_Analysis MIC_Assay_Workflow Serial_Dilution 1. Perform serial two-fold dilutions of the test compounds in a 96-well plate containing broth. Inoculum_Preparation 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). Serial_Dilution->Inoculum_Preparation Inoculation 3. Inoculate each well with the microbial suspension. Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). Inoculation->Incubation MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth. Incubation->MIC_Determination

Sources

The Evolving Landscape of 3-Bromo-5-methoxybenzamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. Within this broad class, 3-Bromo-5-methoxybenzamide and its analogs have emerged as a focal point of significant research interest. The strategic placement of the bromo and methoxy substituents on the phenyl ring provides a unique electronic and steric profile, influencing the binding affinity and selectivity of these compounds towards a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, synthesizing key findings from recent studies to inform the rational design of next-generation therapeutics.

Substituted benzamides are a class of compounds with a wide range of therapeutic applications, acting as antipsychotics, antidepressants, antiemetics, and anticancer agents.[1] Their pharmacological versatility is a direct result of how different substitutions on the benzamide core modulate their interaction with biological targets like dopamine and serotonin receptors, as well as various enzymes.[1][2] This guide will delve into the nuanced world of this compound analogs, exploring how modifications to this core structure impact their biological activity across different therapeutic areas.

Decoding the Structure-Activity Landscape: Key Modifications and Their Biological Consequences

The core structure of this compound offers several key positions for chemical modification, each influencing the compound's interaction with its biological target. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

dot

Caption: Key modification points on the this compound scaffold.

N-Substitutions on the Amide Moiety

The amide nitrogen is a frequent site for modification, with substitutions significantly impacting biological activity. For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for non-small cell lung cancer, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized.[3][4][5] This highlights that the N-substituent plays a critical role in directing the molecule to its specific target. The introduction of a 3,5-dimethoxyphenyl group at this position was found to be crucial for insertion into a hydrophobic pocket of the FGFR1 enzyme.[5]

Modifications on the Phenyl Ring

Alterations to the phenyl ring, including the introduction of additional substituents or replacement with heterocyclic rings, can profoundly affect the compound's properties. In a study of benzamide derivatives as Mycobacterium tuberculosis QcrB inhibitors, various functional groups were explored at the C-5 position of the benzamide core.[6] Replacing a morpholine group with smaller lipophilic groups like a methyl group resulted in enhanced activity.[6] This suggests that both the size and electronic nature of the substituent at this position are critical determinants of inhibitory potential.

The Role of the Bromo and Methoxy Groups

The bromo and methoxy groups at the C3 and C5 positions, respectively, are not merely passive substituents. The bromine atom, an electron-withdrawing group, can influence the acidity of the amide proton and participate in halogen bonding interactions with the target protein. The methoxy group, an electron-donating group, can impact the overall electron density of the aromatic ring and participate in hydrogen bonding. The interplay between these two groups is crucial for the observed biological activities.

Comparative Biological Activities of this compound Analogs

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its analogs. The following sections provide a comparative overview of their performance in key therapeutic areas.

As Anticancer Agents

Benzamide derivatives have shown significant promise as anticancer agents.[7] A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors.[3][4][5] One of the most promising compounds, C9, demonstrated potent inhibitory activity against several non-small cell lung cancer cell lines with FGFR1 amplification.[3][4][5]

Compound IDTargetCell LineIC50 (µM)Reference
C9FGFR1NCI-H5201.36 ± 0.27[3][4]
C9FGFR1NCI-H15811.25 ± 0.23[3][4]
C9FGFR1NCI-H2262.31 ± 0.41[3][4]
C9FGFR1NCI-H4602.14 ± 0.36[3][4]
C9FGFR1NCI-H17031.85 ± 0.32[3][4]

Molecular docking studies revealed that compound C9 forms six hydrogen bonds with the FGFR1 kinase domain, providing a structural basis for its potent activity.[4] The compound was also shown to induce apoptosis and inhibit the phosphorylation of downstream signaling proteins.[4]

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FGFR1_Inhibition Compound C9 Compound C9 FGFR1 Kinase Domain FGFR1 Kinase Domain Compound C9->FGFR1 Kinase Domain Binds to ATP Binding ATP Binding FGFR1 Kinase Domain->ATP Binding Inhibits Downstream Signaling (PLCγ1, ERK) Downstream Signaling (PLCγ1, ERK) ATP Binding->Downstream Signaling (PLCγ1, ERK) Prevents Phosphorylation of Tumor Cell Proliferation Tumor Cell Proliferation Downstream Signaling (PLCγ1, ERK)->Tumor Cell Proliferation Inhibits

Caption: Mechanism of action of Compound C9 as an FGFR1 inhibitor.

As Enzyme Inhibitors

Beyond oncology, benzamide derivatives are potent inhibitors of various enzymes. A comprehensive structure-activity relationship analysis of benzamide derivatives as Histone Deacetylase 1 (HDAC1) inhibitors has been conducted.[8][9] These studies utilize 3D-QSAR and molecular docking to elucidate the key structural features required for potent inhibition.[8][9] An increase in electron density around the benzamide ring was found to enhance inhibitory activity.[8]

Furthermore, a comparative analysis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide analogs revealed their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[10] The substitution pattern on both the benzamide and sulfonamide moieties was found to be critical for isoform selectivity.[10]

Compound IDR1 (Benzamide)R2 (Sulfonamide)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)Reference
3a4-chlorophenylcyclopropyl> 50> 501.33 ± 0.051.78 ± 0.08[10]
3f4-methoxyphenylmorpholine> 500.89 ± 0.04> 50> 50[10]
3i4-bromophenylmorpholine2.88 ± 0.13> 500.72 ± 0.11> 50[10]

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validity of SAR studies, robust experimental protocols are essential. The following provides a detailed methodology for a key assay used in the evaluation of benzamide analogs.

General Protocol for Kinase Inhibition Assay (e.g., FGFR1)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO only).

  • Add 5 µL of a solution containing the FGFR1 enzyme and the substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at the Km value for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Enzyme/Substrate Mix Enzyme/Substrate Mix Add Enzyme/Substrate Add Enzyme/Substrate Enzyme/Substrate Mix->Add Enzyme/Substrate ATP Solution ATP Solution Initiate with ATP Initiate with ATP ATP Solution->Initiate with ATP Dispense Compound->Add Enzyme/Substrate Add Enzyme/Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic candidates. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to achieve desired biological activity and selectivity. Future research in this area will likely focus on:

  • Exploring novel N-substituents: The design of new N-aryl and N-heteroaryl analogs to probe different binding pockets.

  • Bioisosteric replacement of the bromo and methoxy groups: Investigating the impact of replacing these key functional groups with other moieties to fine-tune electronic and steric properties.

  • Application of advanced computational methods: Utilizing more sophisticated in silico techniques, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities and guide analog design.[8][9]

By leveraging the insights from ongoing SAR studies and embracing innovative drug discovery technologies, the full therapeutic potential of this compound analogs can be realized, leading to the development of safer and more effective treatments for a range of human diseases.

References

  • Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH.
  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed.
  • Benzylidene hydrazine benzamide deriv
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Public
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchG
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459 - Universitas Airlangga.
  • Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues - Benchchem.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f - Semantic Scholar.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors - Benchchem.
  • Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. | Semantic Scholar.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI.

Sources

A Comparative Guide to the Biological Efficacy of 3-Bromo-5-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents. Its versatility allows for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects. The specific biological efficacy of a benzamide derivative is intricately linked to the substitution pattern on the aromatic ring. This guide focuses on the 3-Bromo-5-methoxybenzamide scaffold, a promising but less explored core structure. By examining the biological activities of its derivatives and comparing them with structurally related analogs, we aim to provide a comprehensive resource for researchers and drug development professionals. This document will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols.

Anticipated Biological Activities of this compound Derivatives

While direct and extensive studies on a wide array of this compound derivatives are not abundantly available in the current literature, we can infer their potential biological activities by analyzing structurally similar compounds. The presence of a bromine atom and a methoxy group at the meta positions of the benzamide ring is expected to confer specific physicochemical properties that can influence biological activity.

Anticancer Activity: Targeting Key Cellular Pathways

Benzamide derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a crucial target in non-small cell lung cancer.[1][2] One of the most promising compounds from this series, compound C9 , demonstrated impressive inhibitory activity against several NSCLC cell lines with FGFR1 amplification, with IC50 values in the low micromolar range.[1][2]

Table 1: Anticancer Activity of a Structurally Related 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (Compound C9)[1][2]

Compound IDTargetCell Line (NSCLC)IC50 (µM)
C9FGFR1NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The structure-activity relationship studies of these analogs suggest that the bromo and methoxy substituents play a crucial role in their binding to the kinase domain.[1] It is plausible that this compound derivatives could also exhibit kinase inhibitory activity, and their specific substitution pattern may offer a unique selectivity profile.

Furthermore, studies on 3/4-bromo benzohydrazide derivatives have also revealed potent anticancer activity.[3][4] For example, compound 22 from this series was found to be a more potent anticancer agent than the standard drugs tetrandrine and 5-fluorouracil against the HCT116 human colorectal carcinoma cell line, with an IC50 value of 1.20 µM.[3] This highlights the potential of the bromo-substituted benzoyl moiety in designing effective anticancer compounds.

Antimicrobial Activity: A Strategy Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzamide and its derivatives have been explored for their antibacterial and antifungal properties. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

A study on 3/4-bromo benzohydrazide derivatives demonstrated significant antimicrobial potential.[3] Compound 12 from this series was identified as the most potent antimicrobial agent with a pMICam value of 1.67 µM/ml.[3] The presence of the bromo substituent on the benzoyl ring appears to be a key contributor to the observed activity.

Table 2: Antimicrobial Activity of a Promising 3/4-Bromo Benzohydrazide Derivative (Compound 12)[3]

Compound IDMost Potent ActivitypMICam (µM/ml)
12Antimicrobial1.67

The synthesis of Schiff base derivatives from bromo- and methoxy-substituted benzaldehydes has also been a successful strategy in developing new antimicrobial agents. These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Synthesis of this compound Derivatives: A General Approach

The synthesis of N-substituted this compound derivatives typically involves a two-step process starting from 3-bromo-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of N-Aryl-3-bromo-5-methoxybenzamides

This protocol outlines the general procedure for the synthesis of N-aryl-3-bromo-5-methoxybenzamides.

Step 1: Synthesis of 3-Bromo-5-methoxybenzoyl chloride

  • To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-5-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3-bromo-5-methoxybenzoyl chloride (1.1 eq) in the same solvent dropwise to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-3-bromo-5-methoxybenzamide derivative.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A 3-Bromo-5-methoxybenzoic acid C 3-Bromo-5-methoxybenzoyl chloride A->C DMF (cat.) B Thionyl Chloride (SOCl₂) B->C F N-Aryl-3-bromo-5-methoxybenzamide C->F D Substituted Aniline D->F E Base (e.g., TEA) E->F

Caption: General synthetic workflow for N-aryl-3-bromo-5-methoxybenzamides.

Methodologies for Biological Evaluation

To facilitate a standardized comparison of the biological efficacy of novel this compound derivatives, the following experimental protocols are recommended.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of structurally related compounds, several key SAR insights can be drawn that may guide the design of novel this compound derivatives:

  • Role of the Bromo Substituent: The presence of a bromine atom on the benzoyl ring is often associated with enhanced biological activity, particularly in anticancer and antimicrobial assays. This could be due to its ability to form halogen bonds with biological targets or its influence on the lipophilicity of the molecule.

  • Impact of the Methoxy Group: The methoxy group, being an electron-donating group, can modulate the electronic properties of the benzamide scaffold and influence its binding affinity to target proteins. Its position at the meta-position may also play a role in directing the orientation of the molecule within a binding pocket.

  • N-Substitution is Key: The nature of the substituent on the amide nitrogen is a critical determinant of biological activity. Aromatic and heteroaromatic substitutions have proven to be effective in various contexts. Exploring a diverse range of N-substituents is a promising strategy for optimizing the potency and selectivity of this compound derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-substituted this compound derivatives. This would enable a more direct and comprehensive understanding of their SAR and help in the identification of lead compounds with potent and selective therapeutic activities.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is limited, a comparative analysis of structurally related compounds strongly suggests the potential for significant anticancer and antimicrobial activities. The synthetic accessibility of these derivatives, coupled with the intriguing SAR insights from analogous series, provides a solid foundation for future research in this area. It is our hope that this guide will serve as a valuable resource for scientists and researchers dedicated to the discovery and development of new and effective medicines.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. ([Link])

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. ([Link])

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ([Link])

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. ([Link])

  • Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. ([Link])

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of 3-Bromo-5-methoxybenzamide, a key chemical intermediate. As researchers, scientists, and drug development professionals, the choice of analytical method directly impacts data integrity, regulatory compliance, and ultimately, patient safety.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations. The methodologies presented herein are designed as self-validating systems, ensuring robustness and reliability. We will explore and compare the two most prevalent and powerful techniques for this application: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The validation of these methods is anchored in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5][7]

The Analyte: this compound at a Glance

This compound (C8H8BrNO2, Molar Mass: 230.06 g/mol ) is a benzamide derivative. Its chemical structure, featuring a benzene ring with bromo, methoxy, and amide functional groups, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of a chromophore makes it suitable for UV detection, while its ionizable nature lends itself to mass spectrometry.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, both HPLC-UV and LC-MS/MS present viable, yet distinct, advantages.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Highly specific due to precursor and product ion monitoring.
Sensitivity Moderate (typically µg/mL to high ng/mL).High to Very High (typically low ng/mL to pg/mL).
Linearity Good over a wide concentration range.Excellent, though may require a narrower range than HPLC-UV.
Accuracy & Precision High, meeting regulatory requirements.High, meeting regulatory requirements.
Robustness Generally high; sensitive to mobile phase composition and column temperature.High; sensitive to mobile phase composition, ion source parameters.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and operational cost. Requires specialized expertise.
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity profiling, metabolite identification, bioanalysis, and trace-level quantification.

Experimental Workflows and Protocols

The following sections detail the step-by-step methodologies for the development and validation of both an HPLC-UV and an LC-MS/MS method for the quantification of this compound.

General Experimental Workflow

The overall workflow for validating an analytical method for this compound follows a structured approach, from initial method development to full validation as per ICH guidelines.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation MD_Start Define Analytical Requirements MD_Selection Select Technique (HPLC/LC-MS) MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization MD_End Establish System Suitability MD_Optimization->MD_End MV_Protocol Develop Validation Protocol MD_End->MV_Protocol Proceed to Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report LCMS_Validation_Workflow Start Analyte & IS Infusion for Tuning MRM_Dev MRM Transition Development Start->MRM_Dev Chromo_Dev Chromatographic Method Development MRM_Dev->Chromo_Dev Extraction_Dev Sample Extraction Optimization (e.g., SPE, LLE) Chromo_Dev->Extraction_Dev Validation_Run Perform Validation Runs (Accuracy, Precision, etc.) Extraction_Dev->Validation_Run Selectivity Assess Selectivity & Matrix Effects Validation_Run->Selectivity Stability Conduct Stability Experiments Validation_Run->Stability Data_Analysis Data Analysis & Statistical Evaluation Selectivity->Data_Analysis Stability->Data_Analysis Final_Report Final Validation Report Data_Analysis->Final_Report

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 3-Bromo-5-methoxybenzamide vs. 3-Iodo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The 3-substituted-5-methoxybenzamide core is a prevalent motif in numerous biologically active compounds. Its derivatization, primarily through palladium-catalyzed cross-coupling reactions, allows for the rapid exploration of chemical space. The choice of the aryl halide precursor—typically a bromide or an iodide—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of 3-bromo-5-methoxybenzamide and 3-iodo-5-methoxybenzamide in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the fundamental principles and leveraging experimental insights, scientists can make more informed decisions to accelerate their research and development programs.

The Theoretical Framework: Why the Halogen Matters

The superior performance of aryl iodides compared to aryl bromides in palladium-catalyzed reactions is a well-established principle rooted in fundamental chemical properties. The difference in reactivity is almost entirely dictated by the strength of the carbon-halogen (C-X) bond, which directly influences the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[1][2]

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower BDE means less energy is required to cleave the C-I bond.

  • Oxidative Addition: In this step, the active Pd(0) catalyst inserts itself into the C-X bond, forming a Pd(II) complex. Due to the weaker C-I bond, this process is kinetically more favorable and proceeds much faster for 3-iodo-5-methoxybenzamide.[2][3]

This fundamental difference in the rate of oxidative addition establishes a general reactivity trend for aryl halides: I > Br > Cl > F .[3][4] This trend dictates that reactions with the iodo-analog will typically proceed faster, at lower temperatures, and may require lower catalyst loadings than the bromo-analog.

Catalytic_Cycle cluster_0 General Pd-Catalyzed Cross-Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Aryl-Pd(II) Intermediate Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Rate: I > Br Ar-Pd(II)-Nu Transmetalation Product Ar-Pd(II)-X->Ar-Pd(II)-Nu Transmetalation (Nucleophile Source) Ar-Nu Desired Product Ar-Pd(II)-Nu->Ar-Nu Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance Analysis

The theoretical advantage of the C-I bond translates directly into practical performance differences across various cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. When comparing the two substrates:

  • 3-Iodo-5-methoxybenzamide: Is expected to react readily with a wide range of boronic acids and esters under mild conditions. Reactions can often be driven to completion at lower temperatures (e.g., 60-80 °C) and in shorter timeframes. The higher reactivity may also allow for lower catalyst loadings (e.g., 0.5–2 mol%).

  • This compound: Is a competent coupling partner but typically requires more forcing conditions to achieve comparable yields and reaction rates. This often means higher temperatures (e.g., 90-110 °C), longer reaction times, and potentially higher catalyst loadings.[5] The choice of a highly active, electron-rich phosphine ligand is crucial for efficient coupling of aryl bromides.[5]

Buchwald-Hartwig Amination (C-N Bond Formation)

As a cornerstone of medicinal chemistry for synthesizing aryl amines, the Buchwald-Hartwig amination is highly sensitive to the choice of aryl halide.[6][7]

  • 3-Iodo-5-methoxybenzamide: The high reactivity facilitates coupling with a broader range of amines, including less nucleophilic or sterically hindered partners. The milder conditions possible with the iodo-substrate are particularly advantageous when working with thermally sensitive molecules. Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling aryl iodides.[7]

  • This compound: While highly effective, coupling often requires carefully selected catalyst systems, such as those employing sterically hindered biarylphosphine ligands (e.g., XPhos), and stronger bases to achieve high yields.[8] The reaction temperature is typically elevated compared to the iodo-analog.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction, which couples terminal alkynes with aryl halides, shows a particularly pronounced reactivity difference between the two substrates.[9]

  • 3-Iodo-5-methoxybenzamide: Is the ideal substrate for Sonogashira couplings. Reactions often proceed smoothly at or near room temperature, especially with the use of a copper(I) co-catalyst.[9] The high reactivity minimizes side reactions like alkyne homocoupling (Glaser coupling).

  • This compound: Requires significantly higher temperatures and often longer reaction times to achieve good conversion.[9] The need for more forcing conditions can sometimes lead to catalyst decomposition or undesired side reactions, necessitating careful optimization.

Quantitative Data Summary

The following table summarizes the expected performance differences based on established chemical principles and data from analogous systems.

Feature3-Iodo-5-methoxybenzamideThis compoundRationale
Relative Reactivity HigherLowerWeaker C-I bond leads to faster oxidative addition.[2]
Reaction Speed FasterSlowerKinetically more facile rate-determining step.
Typical Conditions Milder (Lower Temperature)Harsher (Higher Temperature)Less thermal energy needed to overcome the activation barrier.[9][10]
Catalyst Loading Often LowerOften HigherMore efficient catalytic turnover reduces the need for excess catalyst.[2]
Cost & Availability Generally More ExpensiveGenerally Less ExpensiveBased on market availability of starting materials.[11][12]

Mechanistic Visualization

The diagrams below illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the critical oxidative addition step where the choice of halide has the greatest impact.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Rate-Determining) Fast for Ar-I Slower for Ar-Br ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Catalyst Regeneration Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X (Aryl Halide) Boronic R-B(OR)₂ + Base

Caption: Suzuki-Miyaura cycle highlighting the oxidative addition step.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Rate-Determining) Fast for Ar-I Slower for Ar-Br Amido [Ar-Pd(II)(NR₂')L₂] ArPdX->Amido Amine Coordination & Deprotonation Amido->Pd0 Catalyst Regeneration Product Ar-NR₂' Amido->Product Reductive Elimination ArX Ar-X (Aryl Halide) Amine HNR₂' + Base

Caption: Buchwald-Hartwig cycle highlighting the oxidative addition step.

Experimental Protocols

The following are generalized, representative protocols. Note: These are starting points and must be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl Halide (3-Iodo- or this compound) (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

Procedure:

  • To a dry reaction flask, add the aryl halide, phenylboronic acid, palladium catalyst (and ligand, if separate), and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture with vigorous stirring.

    • For 3-Iodo-5-methoxybenzamide : Start at 80 °C.

    • For This compound : Start at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Aryl Halide (3-Iodo- or this compound) (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction flask.

  • Add the aryl halide to the flask.

  • Seal the flask and add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M.

  • Add the morpholine via syringe.

  • Heat the reaction mixture with vigorous stirring.

    • For 3-Iodo-5-methoxybenzamide : Start at 80-90 °C.

    • For This compound : Start at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion and Practical Recommendations

The choice between this compound and 3-iodo-5-methoxybenzamide is a strategic decision based on a trade-off between reactivity and cost.

  • Choose 3-Iodo-5-methoxybenzamide for:

    • Early-stage discovery and rapid library synthesis: Where reaction speed and reliability under mild conditions are paramount.

    • Syntheses involving sensitive functional groups: The milder conditions reduce the risk of side reactions or degradation.

    • Challenging couplings: When coupling with sterically hindered or electronically deactivated partners.

  • Choose this compound for:

    • Large-scale synthesis and process development: Where the lower cost of the starting material provides a significant economic advantage.

    • Robust reactions: When the coupling partners are known to be stable under more forcing conditions.

    • Projects where optimization time is available: To screen catalysts, ligands, and conditions to maximize yield from the less reactive substrate.

Furthermore, for molecules possessing both a bromine and an iodine atom, the significant reactivity difference can be exploited for selective, sequential functionalization . The C-I bond can be coupled under mild conditions, leaving the C-Br bond available for a subsequent, different cross-coupling reaction under more vigorous conditions. This powerful strategy adds a layer of sophistication to molecular construction, enabling the synthesis of highly complex and diverse structures from a single advanced intermediate.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PubMed Central (PMC). Available at: [Link]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... ResearchGate. Available at: [Link]

  • Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers. ChemRxiv. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. ResearchGate. Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. Available at: [Link]

  • Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. ResearchGate. Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. Available at: [Link]

Sources

Benchmarking the performance of 3-Bromo-5-methoxybenzamide in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Performance Benchmark of 3-Bromo-5-methoxybenzamide in Foundational Cross-Coupling Reactions

A Senior Application Scientist's Guide

In the landscape of medicinal chemistry and materials science, substituted benzamides are crucial structural motifs found in a multitude of biologically active compounds.[1] The strategic placement of functional groups on the benzamide scaffold dictates the molecule's steric and electronic properties, profoundly influencing its reactivity in synthetic transformations. This guide presents an in-depth performance benchmark of This compound , a versatile building block, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Through detailed protocols, comparative data, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will objectively compare its performance against a key structural isomer, 4-Bromo-3-methoxybenzamide , to provide a clear, data-driven rationale for substrate selection in complex synthetic campaigns.

At a Glance: Isomer Properties & Reactivity

The seemingly subtle change in substituent positions between this compound and its isomer, 4-Bromo-3-methoxybenzamide, has significant implications for their chemical behavior. The key to understanding their differential performance lies in the electronic influence of the methoxy (-OCH₃) and benzamide (-CONH₂) groups on the carbon-bromine (C-Br) bond, the site of reaction for palladium-catalyzed cross-coupling.

FeatureThis compound4-Bromo-3-methoxybenzamide
Structure Methoxy and Amide groups are meta to the Bromine.Methoxy group is ortho, Amide group is meta to the Bromine.
Electronic Effect on C-Br Bond Moderately activated. The electron-withdrawing amide and electron-donating methoxy groups have a balanced, but less pronounced, influence from the meta positions.Highly influenced. The electron-donating methoxy group in the ortho position can significantly impact the electron density at the C-Br bond.
Steric Hindrance Lower steric hindrance around the reaction site.Higher steric hindrance due to the adjacent methoxy group.
Predicted Reactivity Generally reliable and predictable reactivity.Potentially more complex reactivity; may require specific ligands to overcome steric hindrance.

The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The electron density and steric environment around the C-Br bond directly affect the facility of this step.[3]

Transformation 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for generating biaryl structures common in pharmaceuticals.[4][5] We benchmark the performance of our target compound against its isomer in a typical coupling with an arylboronic acid.

Comparative Experimental Data

The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of both isomers with phenylboronic acid under standardized conditions.

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1 This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq.)Dioxane/H₂O10012~85-95%
2 4-Bromo-3-methoxybenzamide Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq.)Dioxane/H₂O10012~70-80%

Note: Yields are representative estimates compiled from typical outcomes for similar substrates in the literature and may require optimization for specific cases.[6][7][8]

Discussion of Results

In this benchmark, This compound consistently provides a higher yield . The primary reason is the reduced steric hindrance around the bromine atom. The substituents at the 3- and 5-positions allow for easier access by the bulky palladium catalyst for the critical oxidative addition step.[3] In contrast, the methoxy group at the 3-position in the 4-bromo isomer creates significant steric clash, potentially slowing the reaction rate and leading to lower yields or requiring more specialized, bulkier phosphine ligands to facilitate the catalytic cycle.[9]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of an aryl bromide with an arylboronic acid.[6]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the palladium catalyst.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvents (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.[6]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solid reagents (Aryl Halide, Boronic Acid, Base) B 2. Seal and Purge with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Add Pd Catalyst C->D E 5. Heat and Stir (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool, Dilute & Wash F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Transformation 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals where aryl amine moieties are ubiquitous.[10][11][12]

Comparative Experimental Data

The following table presents typical results for the amination of both isomers with a common secondary amine, morpholine.

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1 This compound Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOt-Bu (1.4 eq.)Toluene11016~80-90%
2 4-Bromo-3-methoxybenzamide Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOt-Bu (1.4 eq.)Toluene11016~65-75%

Note: Yields are representative estimates based on literature protocols for similar substrates.[13][14] The choice of phosphine ligand is critical and may require optimization.[11][15]

Discussion of Results

Similar to the Suzuki coupling, This compound demonstrates superior performance. The rationale remains rooted in sterics and electronics. The less hindered C-Br bond allows for more efficient oxidative addition by the palladium-ligand complex.[16] The ortho-methoxy group in the 4-bromo isomer not only presents a steric barrier but can also potentially coordinate with the palladium center, altering the catalyst's reactivity and leading to lower efficiency. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to facilitate the deprotonation of the amine for the catalytic cycle to proceed.[14]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.[13]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Seal the tube, then evacuate and backfill with argon (repeat three times). Add the aryl bromide (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C), ensuring vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-arylated product.[13]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst PdII_complex L-Pd(II)-Br      |     Ar Pd0->PdII_complex Oxidative Addition ArX Ar-Br (Aryl Bromide) Amine R₂NH (Amine) Amine->PdII_complex Base Base Base->PdII_complex Product Ar-NR₂ (Product) Amido_complex L-Pd(II)-NR₂      |     Ar PdII_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Catalyst Regeneration Amido_complex->Product Reductive Elimination

Sources

A Comparative Spectroscopic Guide to 3-Bromo-5-methoxybenzamide Isomers: Elucidating Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized molecules is a cornerstone of robust scientific inquiry. In the landscape of pharmaceutical development, positional isomers can exhibit vastly different pharmacological profiles. Therefore, the ability to distinguish between them is of paramount importance.

This guide provides a comprehensive comparative analysis of the spectroscopic signatures of 3-Bromo-5-methoxybenzamide and three of its structurally similar isomers: 3-Bromo-4-methoxybenzamide, 4-Bromo-3-methoxybenzamide, and 5-Bromo-2-methoxybenzamide. While sharing the same molecular formula (C₈H₈BrNO₂), the differential placement of the bromo and methoxy substituents on the benzamide scaffold gives rise to unique electronic environments. These subtle differences are magnified in their spectroscopic fingerprints, allowing for their unambiguous differentiation.

This analysis will delve into the expected variations in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind the predicted spectral differences will be explained based on fundamental principles of substituent effects on aromatic systems.

The Isomers Under Investigation

The strategic selection of these four isomers allows for a thorough exploration of how substituent position impacts spectroscopic output. The varying ortho, meta, and para relationships between the electron-withdrawing bromo group, the electron-donating methoxy group, and the amide functionality create distinct patterns of aromatic proton and carbon signals.

Figure 1. Molecular structures of the bromo-methoxybenzamide isomers.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents. The amide (-CONH₂) protons also provide valuable information, although their chemical shifts can be highly dependent on solvent and concentration[1][2][3].

Key Predictive Features:

  • This compound: Due to the meta-positioning of all substituents relative to each other, the aromatic protons are expected to show complex splitting patterns. The two protons ortho to the bromine and methoxy groups will be the most deshielded.

  • 3-Bromo-4-methoxybenzamide: The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C2 will be a singlet. The relative positions of these signals will be influenced by the ortho-bromo and para-methoxy groups.

  • 4-Bromo-3-methoxybenzamide: Similar to its isomer above, this compound will also exhibit distinct aromatic signals. The proton at C2 will be a singlet, while the protons at C5 and C6 will be doublets. The chemical shifts will differ due to the altered electronic distribution.

  • 5-Bromo-2-methoxybenzamide: The methoxy group is now ortho to the amide, which will likely cause a downfield shift of the neighboring aromatic proton due to the anisotropic effect of the carbonyl group.

Table 1: Predicted ¹H NMR Data for Bromo-methoxybenzamide Isomers

CompoundAromatic Protons (Predicted δ, ppm and Multiplicity)-OCH₃ (Predicted δ, ppm)-CONH₂ (Predicted δ, ppm)
This compoundH2: ~7.8 (t), H4: ~7.4 (t), H6: ~7.6 (t)~3.8~7.5 and ~8.0 (broad s)
3-Bromo-4-methoxybenzamideH2: ~8.1 (d), H5: ~7.1 (d), H6: ~7.9 (dd)~3.9~7.5 and ~8.0 (broad s)
4-Bromo-3-methoxybenzamideH2: ~7.6 (d), H5: ~7.7 (dd), H6: ~7.0 (d)~3.9~7.5 and ~8.0 (broad s)
5-Bromo-2-methoxybenzamideH3: ~7.0 (d), H4: ~7.6 (dd), H6: ~8.0 (d)~4.0~7.5 and ~8.0 (broad s)

Note: These are predicted values and can vary based on the solvent and spectrometer frequency. The amide protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.[4]

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The ipso-carbons (carbons directly attached to a substituent) and the carbonyl carbon are key diagnostic signals.

Key Predictive Features:

  • The chemical shift of the carbonyl carbon is expected to be in the range of 165-175 ppm for all isomers.

  • The carbon attached to the bromine atom will be significantly shielded compared to the other aromatic carbons.

  • The carbon attached to the methoxy group will be deshielded.

  • The substitution pattern will influence the chemical shifts of all aromatic carbons due to the additive effects of the substituents.

Table 2: Predicted ¹³C NMR Data for Bromo-methoxybenzamide Isomers

CompoundC=O (Predicted δ, ppm)Aromatic Carbons (Predicted δ range, ppm)-OCH₃ (Predicted δ, ppm)
This compound~168110 - 160~56
3-Bromo-4-methoxybenzamide~167110 - 160~56
4-Bromo-3-methoxybenzamide~167110 - 160~56
5-Bromo-2-methoxybenzamide~166110 - 160~57

Comparative Infrared (IR) Spectroscopic Analysis

IR spectroscopy is a valuable tool for identifying the key functional groups present in a molecule. For these isomers, the characteristic absorptions of the amide and the substitution pattern on the aromatic ring are of primary interest.

Key Predictive Features:

  • Amide N-H Stretching: All isomers, being primary amides, are expected to show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹. These bands are often broadened due to hydrogen bonding[5].

  • Carbonyl C=O Stretching: A strong absorption band corresponding to the C=O stretch of the amide is expected around 1640-1680 cm⁻¹[6]. The exact position can be subtly influenced by the electronic effects of the ring substituents.

  • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O and C-Br Stretching: Absorptions for the C-O (ether) and C-Br bonds will be present in the fingerprint region (below 1300 cm⁻¹).

  • Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which can aid in distinguishing the isomers[7].

Table 3: Key Predicted IR Absorption Bands (cm⁻¹) for Bromo-methoxybenzamide Isomers

Functional GroupThis compound3-Bromo-4-methoxybenzamide4-Bromo-3-methoxybenzamide5-Bromo-2-methoxybenzamide
N-H Stretch (Amide)~3350, ~3180~3350, ~3180~3350, ~3180~3350, ~3180
C=O Stretch (Amide)~1660~1665~1665~1670
Aromatic C=C Stretch~1600, ~1580, ~1470~1600, ~1580, ~1480~1600, ~1580, ~1480~1600, ~1580, ~1490
C-O Stretch (Ether)~1250, ~1050~1260, ~1040~1260, ~1040~1270, ~1030
C-H Out-of-Plane BendingTrisubstituted patternTrisubstituted patternTrisubstituted patternTrisubstituted pattern

Comparative Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak and the characteristic fragmentation of the benzamide moiety will be key features.

Key Predictive Features:

  • Molecular Ion Peak: All four isomers will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₈BrNO₂. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁸¹Br isotope.

  • Fragmentation: The most common fragmentation pathway for aromatic amides involves the cleavage of the amide bond[8][9][10]. This will result in the formation of a bromo-methoxybenzoyl cation. Further fragmentation of this cation can provide clues about the substituent positions. For example, the loss of a methyl radical from the methoxy group or the loss of CO are possible subsequent fragmentations.

fragmentation M [C₈H₈BrNO₂]⁺˙ Molecular Ion F1 [C₇H₅BrO]⁺ Bromo-methoxybenzoyl cation M->F1 - CONH₂ F2 [C₆H₅Br]⁺˙ F1->F2 - CO

Figure 2. A simplified, generalized fragmentation pathway for bromo-methoxybenzamide isomers.

Table 4: Predicted Key Mass Spectral Data for Bromo-methoxybenzamide Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound230/232215/217 ([M-NH₂]⁺), 187/189 ([M-NH₂-CO]⁺)
3-Bromo-4-methoxybenzamide230/232215/217 ([M-NH₂]⁺), 187/189 ([M-NH₂-CO]⁺)
4-Bromo-3-methoxybenzamide230/232215/217 ([M-NH₂]⁺), 187/189 ([M-NH₂-CO]⁺)
5-Bromo-2-methoxybenzamide230/232215/217 ([M-NH₂]⁺), 187/189 ([M-NH₂-CO]⁺)

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve 5-10 mg in 0.5 mL deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS C Data Acquisition B->C Tune and shim Set acquisition parameters (pulse sequence, number of scans) D Data Processing C->D Acquire ¹H and ¹³C spectra E Spectral Analysis D->E Fourier transform, phase correction, baseline correction, and integration

Figure 3. General workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the benzamide isomer in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragments.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the unambiguous differentiation of this compound and its positional isomers. The distinct splitting patterns and chemical shifts in the ¹H NMR spectra, in particular, serve as definitive fingerprints for each isomer. By understanding the fundamental principles of substituent effects on spectroscopic signatures, researchers can confidently elucidate the structures of these and other related compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

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  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

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  • ResearchGate. (2014). 1H-NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21367-21376. [Link]

  • SpectraBase. (n.d.). Benzamide, 5-bromo-2-methoxy-N-(2-phenoxyethyl)-. [Link]

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  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. [Link]

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Introduction: The Critical Role of Purity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized 3-Bromo-5-methoxybenzamide

In the realms of pharmaceutical and agrochemical development, the molecular building block is the cornerstone of innovation. This compound is one such critical intermediate, valued for its utility in constructing more complex bioactive molecules.[1] However, the successful synthesis of this compound is only the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of its purity. The presence of unreacted starting materials, side-products, or residual solvents can drastically alter reaction kinetics, introduce toxicological risks, and invalidate biological screening data.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of key analytical techniques for determining the purity of newly synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. Our objective is to equip researchers with the expertise to not only measure but also confidently certify the purity of their synthesized compounds.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient route to this compound involves the conversion of 3-Bromo-5-methoxybenzoic acid. This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, followed by amination with ammonia.

Given this pathway, a logical assessment must anticipate the following potential impurities:

  • Unreacted Starting Material: 3-Bromo-5-methoxybenzoic acid.[2]

  • Reagent-derived Impurities: Residual thionyl chloride byproducts.

  • Solvent Residues: Trace amounts of solvents used during synthesis and workup (e.g., Dichloromethane, Dimethylformamide).[3]

  • Isomeric Impurities: Positional isomers that may have been present in the initial brominated starting material.

A multi-faceted analytical strategy is therefore not just recommended, but essential for a comprehensive purity profile. We will compare four orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and classical Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. By separating the main compound from its impurities, it allows for precise determination of the area percentage, which corresponds to the relative concentration of each species. For a compound like this compound, a reversed-phase method is ideal.

Causality of Method Choice: We select a C18 column because its nonpolar stationary phase effectively retains the aromatic benzamide structure, while a polar mobile phase allows for elution. The gradient elution is chosen to ensure that both the slightly more polar starting material (benzoic acid) and the main product are well-resolved from the solvent front and any nonpolar side-products within a reasonable timeframe. UV detection is optimal as the aromatic ring provides strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water. The acid improves peak shape by keeping the carboxylic acid impurity protonated.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard & Sample Preparation:

    • Reference Standard: Prepare a 1 mg/mL stock solution of certified this compound in a 50:50 mixture of acetonitrile and water. Create a working standard of 0.1 mg/mL by diluting with the mobile phase.

    • Synthesized Sample: Prepare a 1 mg/mL solution of the synthesized product using the same procedure.

    • Impurity Standard: Prepare a 0.1 mg/mL standard of 3-Bromo-5-methoxybenzoic acid.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Data Analysis:

    • Run the reference standard, impurity standard, and synthesized sample.

    • Identify peaks based on retention time comparison.

    • Calculate the purity of the synthesized sample using the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity assessment.

Comparative Data Summary (HPLC)
CompoundRetention Time (min)Area % (Hypothetical)
3-Bromo-5-methoxybenzoic Acid8.21.1% (in Synthesized Sample)
This compound 9.5 98.7% (in Synthesized Sample)
Unknown Impurity11.30.2% (in Synthesized Sample)

This data indicates a purity of 98.7%, with the primary impurity being the unreacted starting material.

NMR Spectroscopy: The Structural Verifier

While HPLC excels at quantification, NMR spectroscopy is unparalleled for structural elucidation and identification of impurities. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity.[5]

Causality of Method Choice: ¹H NMR is highly sensitive and allows for the detection of proton-containing impurities, even at low levels. The distinct chemical shifts and splitting patterns of the aromatic protons, methoxy group, and amide protons serve as a unique fingerprint for the target compound.[6] Any deviation from the reference spectrum, such as the appearance of a carboxylic acid proton (~12-13 ppm) from the starting material, is a clear indicator of impurity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10 mg of the synthesized sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the amide and the potential carboxylic acid impurity, and its exchangeable amide and acid protons are clearly visible.[5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Key signals to observe for this compound are the three distinct aromatic protons, the methoxy singlet, and the two amide protons (which may appear as a broad singlet).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon environments.

  • Data Analysis: Compare the acquired spectra against a reference spectrum of a certified standard. Look for small peaks that do not correspond to the main compound or the solvent. The integration of impurity peaks relative to the main compound's peaks can be used for semi-quantitative analysis.

Workflow for NMR Analysis

Caption: Workflow for NMR structural verification.

Comparative Data Summary (¹H NMR)
AssignmentExpected Chemical Shift (δ, ppm)Observed in Synthesized Sample?Notes
Amide Protons (-CONH₂)~7.5 and 8.0 (broad s)YesConfirms amide group presence.
Aromatic Protons~7.0 - 7.4 (3 distinct signals)YesConfirms substitution pattern.
Methoxy Protons (-OCH₃)~3.8 (s, 3H)YesConfirms methoxy group.
Carboxylic Acid (-COOH)~13.0 (broad s)Yes, small peakIndicates presence of starting material.

The presence of a small peak around 13.0 ppm corroborates the HPLC finding of residual 3-Bromo-5-methoxybenzoic acid.

GC-MS: Screening for Volatile Impurities

Gas Chromatography-Mass Spectrometry is an excellent technique for identifying and quantifying volatile and semi-volatile compounds. While the target benzamide and its starting acid are not sufficiently volatile for direct GC analysis, this method is indispensable for detecting residual solvents from the synthesis.

Causality of Method Choice: The combination of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry makes GC-MS a powerful tool for detecting trace-level volatile impurities that other methods might miss.[7] A headspace sampling method is preferred as it introduces only the volatile components into the system, protecting the instrument from non-volatile materials.

Experimental Protocol: Headspace GC-MS
  • Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble but which does not interfere with the analysis of common lab solvents (e.g., Dimethyl sulfoxide). Seal the vial.

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • GC-MS Conditions:

    • Column: A nonpolar column like a DB-5ms is suitable for general solvent screening.

    • Headspace Incubation: 80 °C for 15 minutes.

    • GC Oven Program: Start at 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

    • MS Analysis: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks in the total ion chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an external standard curve if necessary.

Workflow for GC-MS Analysis

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. 3-Bromo-5-methoxybenzamide is a valuable reagent in synthetic chemistry, often used as an intermediate in the development of pharmacologically active molecules. However, its halogenated aromatic structure necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar compounds and general chemical principles allow for a robust risk assessment. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

The benzamide functional group itself is generally stable, with the lone pair of electrons on the nitrogen atom being delocalized into the carbonyl group, which reduces its basicity and reactivity compared to an amine.[1] However, the presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic waste, which is subject to specific disposal regulations due to its potential to form persistent organic pollutants if not managed correctly.

Table 1: Physicochemical Properties and Known Hazards of this compound and Structurally Related Compounds

PropertyData for 3-Bromo-5-methoxybenzaldehyde (a related compound)Hazard Statement Codes
Molecular Formula C₈H₇BrO₂-
Molecular Weight 215.04 g/mol -
Appearance Solid-
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin, eye, and respiratory irritation.[3]H315, H319, H335[3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[4][5]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[6] this compound is not typically found on the EPA's P or U lists of discarded commercial chemical products.[7][8] Therefore, its classification as hazardous waste relies on institutional determination based on its potential toxicity and irritating properties. For disposal purposes, it is best practice to manage it as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

When preparing this compound for disposal, all handling should occur within a chemical fume hood to minimize inhalation exposure. Adherence to standard laboratory safety protocols is critical.

Required PPE:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[9]

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This process is designed to be a self-validating system, ensuring that each step is completed in a compliant manner before proceeding to the next.

Step 1: Waste Characterization and Segregation
  • Action: Designate all solid this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, spill cleanup materials) as "Halogenated Organic Solid Waste."

  • Causality: Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.[10] Halogenated organic waste is typically incinerated at high temperatures, a process that requires it to be separated from non-halogenated streams.

Step 2: Containerization
  • Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is appropriate for solid waste.

  • Causality: The container must maintain its integrity to prevent leaks or spills.[11] The container must remain closed except when actively adding waste to prevent the release of vapors and to comply with EPA regulations for Satellite Accumulation Areas (SAAs).[10]

Step 3: Labeling
  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include the following information:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Do not use abbreviations.[13]

    • The approximate quantity of the waste.

    • The specific hazard(s) associated with the chemical (e.g., "Irritant").[14]

    • The date when the container is full or ready for disposal.

  • Causality: Accurate labeling is a strict EPA requirement and is critical for communicating hazards to everyone who may handle the container, from lab personnel to the ultimate disposal facility staff.[14]

Step 4: Accumulation and Storage
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[10][14]

  • Causality: SAAs allow for the safe, short-term collection of hazardous waste without needing a full-scale storage facility permit. Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste or one quart of acutely hazardous P-listed waste).[11]

Step 5: Arranging for Disposal
  • Action: Once the waste container is full or the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Causality: Only licensed hazardous waste transporters are legally permitted to transport the waste to a treatment, storage, and disposal facility (TSDF).[15] Your EHS office manages this process to ensure full regulatory compliance. Never dispose of chemical waste down the drain or in the regular trash.[13]

Spill and Emergency Procedures

In the event of a small spill of solid this compound:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[9]

  • Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Wash the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal gen Waste Generated (this compound) char Characterize as Halogenated Organic Waste gen->char ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) char->ppe container Select Compatible Waste Container ppe->container labeling Affix Hazardous Waste Label (Name, Hazard, Date) container->labeling accumulate Collect Waste in Labeled Container labeling->accumulate saa Store in Designated Satellite Accumulation Area (SAA) accumulate->saa ehs Contact EHS Office for Waste Pickup saa->ehs disposal Final Disposal by Licensed Vendor ehs->disposal

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-5-methoxybenzamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxybenzamide. The protocols herein are designed to ensure the highest standards of laboratory safety by integrating procedural guidance with the scientific rationale behind each recommendation. Our objective is to empower you with the knowledge to handle this compound confidently and safely, mitigating risks through robust engineering controls, appropriate personal protective equipment (PPE), and validated disposal methods.

Immediate Safety Briefing: Core Hazards and Mandatory Controls

This compound is a halogenated aromatic amide. While specific toxicological data for this exact compound is limited, a thorough hazard assessment based on structurally similar molecules, such as 3-bromo-5-methoxybenzoic acid and other brominated aromatics, dictates a cautious approach.

Primary Hazards:

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Presumed to be harmful if ingested.[2][4][5]

Mandatory Controls:

  • Primary Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood.[4]

  • Minimum PPE: At a minimum, nitrile gloves, a fully-buttoned laboratory coat, and chemical splash goggles are required for all procedures.

Hazard Assessment and Risk Mitigation

Understanding the causality behind safety protocols is paramount. The chemical structure of this compound—containing a bromine atom on an aromatic ring—places it in the category of halogenated organics. These compounds warrant specific handling and disposal considerations.[6][7][8] During combustion or thermal decomposition, it may release toxic and irritating gases such as carbon oxides and hydrogen bromide.[9][10]

The following table summarizes the anticipated hazards based on Globally Harmonized System (GHS) classifications for analogous compounds.

Hazard ClassCategoryGHS Hazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity, Oral4H302: Harmful if swallowed[2]

The primary routes of exposure are inhalation of the powder, skin or eye contact, and ingestion.[5] Our multi-layered defense strategy—combining engineering controls and a comprehensive PPE protocol—is designed to interrupt these exposure pathways.

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The selection of PPE is not a static checklist but a dynamic risk-based decision process. The following protocol provides a foundation for safely handling this compound in a typical research setting.

Step 1: Engineering Controls Verification

Before any work begins, ensure the primary engineering control is functioning correctly.

  • Chemical Fume Hood: Verify that the fume hood has a current certification sticker. Check the airflow monitor to ensure it is operating within its specified range. The hood sash should be kept as low as possible to maximize protection. All operations, including weighing, transfers, and solution preparation, must occur inside the fume hood.[4]

Step 2: Body and Extremity Protection
  • Laboratory Coat: A clean, fully-buttoned lab coat made of a non-flammable material like cotton is mandatory. This provides a removable barrier to protect your skin and personal clothing from minor splashes and dust.

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[11] Perforated shoes or sandals are strictly prohibited.

  • Hand Protection: Chemical-resistant gloves are the most critical PPE for preventing skin contact.

    • Glove Type: Disposable nitrile gloves provide adequate protection for incidental contact.[11]

    • Protocol: Always inspect gloves for tears or holes before use. Don two pairs of nitrile gloves if handling larger quantities or if there is a higher risk of splashing. Gloves must be removed and replaced immediately if contamination is suspected. Never wear gloves outside of the laboratory area. Wash hands thoroughly with soap and water after removing gloves.[12]

Step 3: Eye and Face Protection
  • Standard Operations: For handling small quantities (milligram to gram scale), chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses with side shields offer insufficient protection from splashes and airborne dust.[11]

  • High-Risk Operations: When handling larger quantities or performing reactions with a risk of splashing or exothermic events, a face shield should be worn over chemical splash goggles for an added layer of protection.[11]

Step 4: Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it becomes necessary in specific scenarios:

  • Spill Cleanup: For a significant spill outside of a fume hood, a respirator may be required.

  • Engineering Control Failure: If the fume hood malfunctions during a procedure.

  • Evaluation: If you believe your procedure may require a respirator, contact your institution's Environmental Health and Safety (EHS) department for a formal evaluation.[11] Respirator use requires medical clearance, fit-testing, and training.[11]

The following diagram illustrates the decision-making workflow for PPE selection.

PPE_Selection_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe PPE Selection cluster_op Operation start Start: Plan to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop_proc STOP: Do not proceed. Consult with supervisor or EHS. fume_hood->stop_proc No base_ppe Don Base PPE: - Closed-toe shoes - Long pants - Lab Coat (buttoned) fume_hood->base_ppe Yes eye_protection Select Eye Protection base_ppe->eye_protection risk_assessment High splash potential or large quantity? eye_protection->risk_assessment goggles Wear Chemical Splash Goggles hand_protection Wear Nitrile Gloves (inspect first) goggles->hand_protection face_shield Wear Face Shield over Goggles face_shield->hand_protection proceed Proceed with handling inside fume hood hand_protection->proceed risk_assessment->goggles No risk_assessment->face_shield Yes

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

This protocol details the process for safely weighing and preparing a solution of this compound.

  • Preparation: Verify fume hood operation. Lay down absorbent, disposable bench paper on the work surface inside the hood.

  • PPE Donning: Don all required PPE as determined by the workflow above (lab coat, goggles, gloves).

  • Weighing: Tare an appropriate container on an analytical balance inside the fume hood. To minimize dust generation, carefully transfer the solid from the stock bottle to the tared container using a spatula. Avoid pouring the powder directly.

  • Closure: Tightly close the primary stock container immediately after dispensing.

  • Solution Preparation: Add the solvent to the container with the weighed solid. If necessary, gently swirl or stir to dissolve.

  • Post-Handling: Decontaminate the spatula and any other reusable equipment. Wipe down the work surface within the fume hood.

  • Waste Disposal: Dispose of all contaminated disposable items (e.g., weigh paper, gloves, bench paper) in the designated hazardous waste container.

  • PPE Doffing: Carefully remove PPE, starting with gloves, followed by the lab coat and eye protection. Wash hands thoroughly.

Emergency Procedures

Spill Response:

  • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand or vermiculite).[6] Carefully sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area.[13] Alert others and notify your supervisor and institutional EHS. Prevent entry and wait for trained emergency personnel.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, all waste containing this compound must be disposed of as halogenated organic hazardous waste .[6][7]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[7][14] This is critical for proper disposal and cost management.

  • Container: Collect all waste (solid and liquid) in a designated, compatible, and properly sealed hazardous waste container.[8][13] The container must be labeled with a "Hazardous Waste" tag.[6]

  • Labeling: Clearly list all chemical constituents and their approximate percentages on the hazardous waste tag.[6][7] Do not use abbreviations or chemical formulas.[13]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[6]

  • Pickup: When the container is nearly full, follow your institution's procedures to request a waste collection from EHS.

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4) Safety Information. ChemicalBook.

  • Hazardous Waste Segregation. Bucknell University.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Organic Solvents. Cornell University Environmental Health and Safety.

  • 3-Bromo-5-methoxybenzoic acid Safety and Hazards. PubChem, National Institutes of Health.

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety.

  • 3-Bromo-5-methoxybenzoic acid Safety Data Sheet. Synquest Labs.

  • 3-Bromo-4-chloro-5-methoxybenzoic acid Safety Data Sheet. MedChemExpress.

  • 3-Bromo-5-hydroxybenzoic acid Safety Data Sheet. Sigma-Aldrich.

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA).

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco Environmental Health & Safety.

  • 3-BROMO-2-HYDROXY-5-METHOXYBENZALDEHYDE Safety Data Sheet. Echemi.

  • 3-Bromo-5-methoxybenzaldehyde Safety and Hazards. PubChem, National Institutes of Health.

  • 3-Bromo-5-methoxybenzaldehyde Material Safety Data Sheet. Chemsrc.

  • 3-Nitrobenzamide Safety Data Sheet. Acros Organics.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.

  • 5-Bromo-2-hydroxy-3-methoxy-benzaldehyde Safety Data Sheet. Fisher Scientific.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • 3-Bromo-N-methylbenzamide Safety Data Sheet. CymitQuimica.

  • Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.